4,4'-Dimethyl-D6-diphenyl
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14 |
|---|---|
Molecular Weight |
188.30 g/mol |
IUPAC Name |
1-(trideuteriomethyl)-4-[4-(trideuteriomethyl)phenyl]benzene |
InChI |
InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3/i1D3,2D3 |
InChI Key |
RZTDESRVPFKCBH-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4,4'-Dimethyl-D6-diphenyl
This technical guide provides a comprehensive overview of the known physical properties of 4,4'-Dimethyl-D6-diphenyl, a deuterated isotopologue of 4,4'-dimethylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₈D₆ | [1] |
| Molecular Weight | 188.3 g/mol | [1] |
| CAS Number | 42052-87-9 | [2] |
| Estimated Melting Point | ~118-120 °C | [3] |
| Estimated Boiling Point | ~295 °C | [3] |
| Estimated Solubility | Insoluble in water | [3] |
Computed and Isotopic Properties
A summary of computed and isotopic properties for this compound is provided below.
| Property | Value | Source |
| Monoisotopic Mass | 188.147210922 u | [2] |
| Isotope Atom Count | 6 | [2] |
| Heavy Atom Count | 14 | [2] |
| Complexity | 137 | [2] |
Experimental Protocols
While specific experimental protocols for the determination of physical properties of this compound are not published, standard laboratory procedures would be employed.
Determination of Melting Point
A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded as the melting point.
Determination of Boiling Point
Given the high estimated boiling point, vacuum distillation would be the preferred method to prevent decomposition. The sample would be heated under reduced pressure, and the boiling point would be recorded along with the corresponding pressure. The atmospheric pressure boiling point would then be extrapolated using a nomograph.
Determination of Solubility
A known mass of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture would be agitated until equilibrium is reached. The concentration of the dissolved solute would then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Synthesis Methodology
A plausible synthesis route for this compound would involve the Suzuki coupling reaction. This would likely use a deuterated starting material, such as 4-bromo-toluene-d3, coupled with itself in the presence of a palladium catalyst and a base. The general reaction scheme for the non-deuterated analogue provides a strong basis for this proposed synthesis.
Logical Relationship Diagram
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical relationship between the compound's chemical structure, its isotopic labeling, and its resulting physical properties.
References
An In-depth Technical Guide to Deuterium-Labeled 4,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterium-labeled 4,4'-dimethylbiphenyl, a crucial tool in modern pharmaceutical research and development. This document details its synthesis, analytical characterization, and applications, with a particular focus on its role in drug metabolism studies.
Introduction
Deuterium-labeled compounds, also known as isotopologues, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly impact the physicochemical properties of a molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. This property makes deuterium-labeled compounds invaluable for several applications in drug discovery and development, including:
-
Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to improved patient compliance through less frequent dosing.
-
Altering Metabolic Pathways: Deuteration at specific sites can block certain metabolic pathways, potentially reducing the formation of toxic metabolites and improving the safety profile of a drug.
-
Internal Standards in Bioanalysis: The distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis of drugs and their metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
4,4'-Dimethylbiphenyl is a simple aromatic hydrocarbon that serves as a structural motif in various biologically active molecules. Its deuterium-labeled analogue, particularly with deuterated methyl groups (4,4'-bis(trideuteromethyl)-1,1'-biphenyl), provides a valuable model system for studying the metabolic fate of this chemical scaffold and serves as a highly effective internal standard in bioanalytical assays.
Synthesis of Deuterium-Labeled 4,4'-Dimethylbiphenyl
Proposed Synthesis Workflow
A logical approach would be the Suzuki or a similar cross-coupling reaction, starting from a deuterated building block.
Caption: Proposed synthetic workflow for deuterium-labeled 4,4'-dimethylbiphenyl.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard Suzuki coupling reactions.
Materials:
-
4-Bromo(trideuteromethyl)benzene
-
4-(Trideuteromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo(trideuteromethyl)benzene (1.0 eq) and 4-(trideuteromethyl)phenylboronic acid (1.1 eq) in a mixture of toluene (5 mL/mmol) and ethanol (2 mL/mmol).
-
Addition of Base: Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 4,4'-bis(trideuteromethyl)-1,1'-biphenyl.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | >99% |
Analytical Characterization
The characterization of deuterium-labeled 4,4'-dimethylbiphenyl relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H NMR spectrum of the non-deuterated 4,4'-dimethylbiphenyl shows characteristic signals for the aromatic protons and the methyl protons. In the ¹H NMR spectrum of 4,4'-bis(trideuteromethyl)-1,1'-biphenyl, the signal corresponding to the methyl protons would be absent due to the replacement of hydrogen with deuterium.
Table 1: Comparison of Expected ¹H NMR Data
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4,4'-Dimethylbiphenyl | ~7.5 ppm | Doublet | 4H | Aromatic protons ortho to the other ring |
| ~7.2 ppm | Doublet | 4H | Aromatic protons meta to the other ring | |
| ~2.4 ppm | Singlet | 6H | Methyl protons | |
| 4,4'-bis(trideuteromethyl)-1,1'-biphenyl | ~7.5 ppm | Doublet | 4H | Aromatic protons ortho to the other ring |
| ~7.2 ppm | Doublet | 4H | Aromatic protons meta to the other ring | |
| - | - | - | No signal for methyl protons |
The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1).
Mass Spectrometry
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular weight of 4,4'-dimethylbiphenyl is 182.26 g/mol . With the replacement of six hydrogen atoms with deuterium, the molecular weight of 4,4'-bis(trideuteromethyl)-1,1'-biphenyl will increase by approximately 6 g/mol .
Table 2: Comparison of Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (m/z) |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.1096 |
| 4,4'-bis(trideuteromethyl)-1,1'-biphenyl | C₁₄H₈D₆ | 188.1473 |
Metabolic Pathways and the Impact of Deuteration
The metabolism of biphenyl compounds is primarily mediated by cytochrome P450 enzymes in the liver. The main metabolic transformation is oxidation, particularly at the aromatic rings and the methyl groups.
Known Metabolic Pathways of 4,4'-Dimethylbiphenyl
Caption: Simplified metabolic pathways of 4,4'-dimethylbiphenyl.
The Effect of Deuteration on Metabolism (Kinetic Isotope Effect)
The replacement of hydrogen with deuterium in the methyl groups of 4,4'-dimethylbiphenyl is expected to significantly slow down the rate of oxidation at these positions. This is due to the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond requires more energy for cleavage by metabolic enzymes.
This can lead to:
-
Reduced Rate of Metabolism: The overall rate of clearance of the compound from the body may be reduced, leading to a longer half-life.
-
Metabolic Switching: With the primary metabolic pathway (methyl group oxidation) slowed, other metabolic pathways, such as aromatic hydroxylation, may become more prominent.
Caption: Conceptual diagram of the kinetic isotope effect and metabolic switching.
Experimental Protocol for In Vitro Metabolism Studies
In vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic fate of a compound.
Materials:
-
Deuterium-labeled 4,4'-dimethylbiphenyl
-
Human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the deuterium-labeled 4,4'-dimethylbiphenyl solution (typically in a small amount of organic solvent like DMSO or acetonitrile).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for LC-MS: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the disappearance of the parent compound and the formation of potential metabolites.
Application as an Internal Standard in Bioanalysis
Deuterium-labeled 4,4'-dimethylbiphenyl is an excellent internal standard for the quantification of its non-deuterated counterpart in biological samples.
Workflow for Bioanalysis:
Caption: Typical workflow for a bioanalytical method using a deuterated internal standard.
The co-elution of the analyte and the deuterated internal standard in the liquid chromatography step, combined with their distinct mass-to-charge ratios in the mass spectrometer, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Conclusion
Deuterium-labeled 4,4'-dimethylbiphenyl is a versatile and powerful tool for researchers in drug discovery and development. Its synthesis, while requiring specialized deuterated starting materials, can be achieved through robust and well-established chemical reactions. The unique analytical signature of the deuterated compound allows for its unambiguous characterization. Most importantly, its altered metabolic profile due to the kinetic isotope effect provides valuable insights into the metabolic pathways of related compounds and offers a strategy for optimizing the pharmacokinetic properties of new drug candidates. Furthermore, its application as an internal standard in bioanalytical methods is crucial for obtaining reliable quantitative data in preclinical and clinical studies. This technical guide provides a foundational understanding for the effective utilization of this important research tool.
4,4'-Dimethyl-D6-diphenyl molecular weight
An in-depth technical guide on the molecular weight and characterization of 4,4'-Dimethyl-D6-diphenyl.
Abstract
This document provides a detailed technical overview of this compound, a deuterated analog of 4,4'-dimethylbiphenyl. The focus is on its molecular weight, physicochemical properties, and the methodologies used for its characterization. As a stable isotope-labeled internal standard, its precise mass is critical for quantitative analytical applications in mass spectrometry. This guide presents key data in a structured format, outlines a typical experimental workflow for its analysis, and illustrates its role in analytical chemistry.
Physicochemical Properties and Molecular Weight
This compound is a synthetic compound where six hydrogen atoms on the two methyl groups of 4,4'-dimethylbiphenyl have been replaced with deuterium atoms. This isotopic substitution is fundamental to its primary application as an internal standard in quantitative mass spectrometry assays, allowing it to be distinguished from its endogenous, non-labeled counterpart.
The key quantitative properties of this compound are summarized in the table below. The molecular weight is determined by the sum of the atomic masses of its constituent atoms.
| Parameter | Value | Notes |
| Chemical Formula | C₁₄H₈D₆ | D represents Deuterium. |
| Average Molecular Weight | 190.30 g/mol | Based on the natural abundance of isotopes for each element. |
| Monoisotopic Mass | 190.1258 Da | The mass of the molecule with the most abundant isotopes (¹²C, ¹H, ²H). |
| Exact Mass | 190.1258 Da | Calculated using the most stable isotope mass for each element. |
| Isotopic Purity | Typically >98% | The percentage of molecules that are fully deuterated as specified. |
Experimental Protocol: Molecular Weight Verification via Mass Spectrometry
The precise molecular weight and isotopic purity of this compound are experimentally verified using high-resolution mass spectrometry (HRMS).
Objective: To confirm the monoisotopic mass and assess the isotopic purity of a this compound sample.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for analysis.
-
Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method, which generates the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The instrument is calibrated using a known standard immediately prior to the analysis. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 150-250 m/z).
-
Data Processing: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The measured m/z value is compared to the theoretical exact mass to confirm its identity. The isotopic distribution is also examined to confirm the degree of deuterium incorporation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the verification of the molecular weight of this compound using mass spectrometry.
Caption: Workflow for molecular weight verification via HRMS.
Logical Relationship Diagram
This diagram shows the logical relationship between the analyte (4,4'-dimethylbiphenyl), the internal standard (this compound), and their application in a quantitative analysis experiment.
Caption: Use of deuterated analog as an internal standard.
Technical Guide: Safety and Handling of 4,4'-Dimethyl-D6-diphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and all handling should be performed in accordance with institutional and regulatory safety protocols.
Introduction
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) for the non-deuterated analogue, 4,4'-dimethylbiphenyl, the compound is not classified as hazardous according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
Note: The absence of a hazardous classification does not imply the absence of all risk. Standard laboratory precautions should always be observed.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 4,4'-dimethylbiphenyl.
| Property | Value | Reference |
| Molecular Formula | C14H14 | [1] |
| Molecular Weight | 182.26 g/mol | [3] |
| Appearance | Off-white powder/solid | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point | 117 - 122 °C (242.6 - 251.6 °F) | [1][3] |
| Boiling Point | 295 °C (563 °F) @ 760 mmHg | [1][3] |
| Solubility | No data available | |
| Flash Point | No information available | [1] |
| Autoignition Temperature | No data available |
Safety and Handling
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling 4,4'-Dimethyl-D6-diphenyl:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] |
Handling Procedures
| Procedure | Guideline |
| Ventilation | Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. |
| Dispensing | Avoid creating dust. Use a spatula or scoop for transferring the solid. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spills | Sweep up spilled solid material and place it in a suitable container for disposal. Avoid generating dust. |
Storage
| Condition | Guideline |
| Container | Keep in a tightly closed container. |
| Environment | Store in a cool, dry, and well-ventilated area. |
| Incompatibilities | Avoid strong oxidizing agents.[1] |
Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of the non-deuterated 4,4'-dimethylbiphenyl and can be adapted for the synthesis of its deuterated analogue.
Materials:
-
4-Bromotoluene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and degassed water to the reaction flask. Bubble an inert gas (nitrogen or argon) through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
General Workflow for Handling a Non-Hazardous Chemical Powder
Caption: Workflow for handling non-hazardous powders.
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura reaction.
References
In-Depth Technical Guide to 4,4'-Dimethyl-D6-diphenyl for Researchers
This technical guide provides a comprehensive overview of 4,4'-Dimethyl-D6-diphenyl (CAS No. 42052-87-9), a deuterated analog of 4,4'-dimethylbiphenyl. This document is intended for researchers, scientists, and professionals in drug development and related fields who may be interested in utilizing this compound in their studies. Due to its isotopic labeling, this compound is a valuable tool in various analytical and research applications, particularly in mass spectrometry-based assays.
Commercial Sourcing
Direct commercial suppliers with readily available stock of this compound are limited, suggesting that this is a specialized chemical. It is primarily available through companies that offer custom synthesis of isotopically labeled compounds. Researchers interested in acquiring this compound should contact vendors specializing in stable isotope labeling and custom organic synthesis.
Potential Sourcing Workflow:
The process of acquiring this compound typically involves the following steps, as it is often a custom synthesis product.
Caption: A typical workflow for sourcing this compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 42052-87-9 |
| Molecular Formula | C₁₄H₈D₆ |
| Molecular Weight | 188.3 g/mol |
| Synonyms | 4,4'-bis(trideuteriomethyl)biphenyl |
| Isotopic Enrichment (D) | Typically ≥98% (Varies by supplier) |
| Chemical Purity | Typically ≥97% (Varies by supplier) |
Synthesis and Experimental Protocols
While specific experimental protocols for the application of this compound are not widely published, its primary use is expected to be as an internal standard in quantitative mass spectrometry analysis. Below is a generalized experimental protocol for its use in a liquid chromatography-mass spectrometry (LC-MS) assay.
Generalized Experimental Protocol for use as an Internal Standard:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions at lower concentrations.
-
-
Sample Preparation:
-
To each unknown sample, calibrator, and quality control sample, add a fixed volume of a this compound working solution to achieve a consistent final concentration.
-
Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Develop a chromatographic method to separate the analyte of interest and the internal standard.
-
Optimize the mass spectrometer settings for the detection of both the analyte and this compound. This will involve monitoring specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis Pathway:
The synthesis of this compound can be achieved through various organic synthesis routes. A plausible pathway involves the use of deuterated reagents.
An In-depth Technical Guide on the Solubility of 4,4'-Dimethyl-D6-diphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dimethyl-D6-diphenyl. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide leverages data from its non-deuterated analog, 4,4'-dimethylbiphenyl, and the parent compound, biphenyl, to provide a robust predictive framework. The methodologies for solubility determination are also detailed to empower researchers in generating precise data for their specific applications.
Core Concepts in Solubility
The principle of "like dissolves like" is fundamental to understanding the solubility of this compound.[1] This principle suggests that substances with similar polarities are more likely to be miscible. Biphenyl and its derivatives are non-polar, participating primarily in van der Waals London dispersion forces.[1] Consequently, they are anticipated to be readily soluble in non-polar organic solvents and less soluble in polar solvents.[1] Factors such as temperature, pressure (for gases), and molecular size also influence solubility.[2]
Predicted Solubility of this compound
The following table summarizes the qualitative and, where available, quantitative solubility of biphenyl in various organic solvents. This information serves as a valuable proxy for predicting the solubility of this compound.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Supporting Evidence for Biphenyl |
| Non-Polar Solvents | ||||
| Benzene | C₆H₆ | Non-Polar | Very Soluble | Biphenyl is very soluble in benzene.[4] |
| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble | Biphenyl is very soluble in carbon tetrachloride.[4] |
| Hexane | C₆H₁₄ | Non-Polar | Soluble | Non-polar compounds like biphenyl are expected to be soluble in non-polar alkanes.[1] |
| Toluene | C₇H₈ | Non-Polar | Soluble | Biphenyl is soluble in toluene. |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Polar Aprotic | Soluble | The solubility of similar compounds has been measured in acetone.[5] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | The solubility of similar compounds has been measured in ethyl acetate.[5] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Biphenyl is soluble in chlorinated solvents.[4] The solubility of similar compounds has been measured in chloroform.[5] |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Biphenyl is soluble in ethanol.[4] |
| Methanol | CH₃OH | Polar Protic | Soluble | Biphenyl is very soluble in methanol.[4] |
| Water | H₂O | Polar Protic | Insoluble | Biphenyl is insoluble in water.[3][4] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental protocols are essential. The following methodologies are widely accepted for determining the solubility of organic compounds.
1. Shake-Flask Method (for Quantitative Analysis)
This is a conventional and reliable method for determining equilibrium solubility.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a vial.
-
The vial is sealed to prevent solvent evaporation.
-
The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After agitation, the solution is allowed to stand, permitting the undissolved solid to settle.
-
A known volume of the supernatant is carefully withdrawn using a pipette.[6]
-
The concentration of the dissolved solute in the supernatant is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[6]
-
2. Qualitative Solubility Tests
These tests provide a rapid assessment of a compound's solubility in various solvents and can help in classifying the compound based on its functional groups.[7][8]
-
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of the compound into a test tube.[7]
-
Add the solvent in small portions (e.g., 0.25 mL increments) while vigorously shaking the test tube after each addition.[7]
-
Continue adding the solvent up to a total volume (e.g., 0.75 mL).[7]
-
Observe whether the compound dissolves completely. If it does, it is considered soluble. If it remains undissolved, it is considered insoluble.
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the quantitative determination of solubility.
References
- 1. iaeng.org [iaeng.org]
- 2. youtube.com [youtube.com]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Thermal Stability of 4,4'-Dimethyl-D6-diphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Dimethyl-D6-diphenyl. Due to the limited availability of direct experimental data for this specific deuterated compound, this paper establishes a baseline using data from its non-deuterated analogue, 4,4'-dimethylbiphenyl. It further explores the anticipated effects of deuterium substitution on the thermal properties, grounded in the principles of the kinetic isotope effect. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.
Introduction to Thermal Stability and Deuteration
Thermal stability is a critical parameter in the development of new chemical entities, influencing storage, formulation, and degradation pathways. For isotopically labeled compounds such as this compound, understanding the impact of deuterium substitution on thermal properties is of paramount importance. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter metabolic pathways, and it can also influence the physical properties of a molecule, including its thermal stability.
The primary mechanism through which deuteration affects thermal stability is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[1][2] This increased bond strength can lead to a higher activation energy for thermal decomposition reactions, thereby enhancing the thermal stability of the deuterated compound compared to its non-deuterated counterpart.[3][4]
Physicochemical and Thermal Properties
Table 1: Comparison of Physicochemical and Thermal Properties
| Property | 4,4'-dimethylbiphenyl | This compound (Projected) | Data Source |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₈D₆ | [5] |
| Molecular Weight | 182.26 g/mol | 188.30 g/mol | [5] |
| Melting Point | 118-125 °C | Expected to be similar to the non-deuterated form, with minor variations possible. | [6] |
| Boiling Point | 295 °C | Expected to be slightly higher than the non-deuterated form due to increased mass. | [5] |
| Decomposition Temperature (TGA) | Not available | Projected to be higher than 4,4'-dimethylbiphenyl due to the kinetic isotope effect. | Theoretical |
| Heat Capacity (Cₚ) | Studied by adiabatic and differential scanning calorimetry. | Expected to be slightly different from the non-deuterated form. | [7][8] |
Experimental Methodologies for Thermal Analysis
The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal degradation.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) is purged through the furnace at a constant flow rate.
-
Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss events occur.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and enthalpy of reactions.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events. The melting point is typically taken as the onset or peak of the melting endotherm.
Logical Framework for Deuteration Effects
The enhanced stability of deuterated compounds can be understood through the following logical progression based on the kinetic isotope effect.
Conclusion and Future Outlook
While direct experimental data on the thermal stability of this compound is currently lacking, a strong theoretical framework based on the kinetic isotope effect suggests that it will exhibit enhanced thermal stability compared to its non-deuterated analogue, 4,4'-dimethylbiphenyl. The melting point is expected to be similar, while the boiling point and decomposition temperature are projected to be slightly elevated.
To fully characterize the thermal properties of this compound, it is recommended that experimental studies using Thermogravimetric Analysis and Differential Scanning Calorimetry be conducted. Such studies would provide valuable empirical data to confirm the theoretical expectations and would be of significant interest to researchers in the fields of medicinal chemistry, materials science, and analytical chemistry. This would allow for a more complete understanding of the effects of isotopic substitution on the physicochemical properties of this class of compounds.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]
- 6. 4,4'-Dimethylbiphenyl, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis Using 4,4'-Dimethyl-D6-diphenyl as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be distinguished by the detector. Isotopically labeled compounds, such as deuterated analogues, are considered the gold standard for use as internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior, while being readily distinguishable by their mass-to-charge ratio.
This application note provides a detailed protocol for the use of 4,4'-Dimethyl-D6-diphenyl as an internal standard for the quantitative analysis of aromatic hydrocarbons and other related compounds by GC-MS.
Principle
The principle of internal standard quantification relies on adding a known amount of the internal standard to all samples, calibration standards, and quality control samples. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.
The use of a deuterated internal standard like this compound (D6-DMP) offers several advantages:
-
Similar Chemical and Physical Properties: D6-DMP has nearly identical chemical and physical properties to its non-deuterated analog, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.
-
Co-elution with Analytes: Due to its similar volatility and polarity, D6-DMP will elute close to analytes of similar structure, which is ideal for accurate quantification.
-
Mass Spectrometric Differentiation: The mass difference due to the deuterium atoms allows for easy differentiation from the target analytes by the mass spectrometer, without chromatographic interference.
The quantification is based on the following relationship:
(AreaAnalyte / AreaIS) = Response Factor (RF) * (ConcentrationAnalyte / ConcentrationIS)
Materials and Reagents
-
Internal Standard: this compound (CAS: 42052-87-9, Molecular Formula: C₁₄H₈D₆, Molecular Weight: 190.34 g/mol )
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all pesticide grade or equivalent)
-
Analytes: High-purity standards of the target aromatic hydrocarbons.
-
Gases: Helium (99.999% purity) or Hydrogen (for carrier gas), Nitrogen (for makeup gas if applicable).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Micropipettes and Syringes: Calibrated for accurate liquid handling.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for specific applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp 1: 15 °C/min to 200 °C, Ramp 2: 10 °C/min to 300 °C (hold for 5 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound (IS): m/z 190 (Quantifier), 172 (Qualifier)Target Analytes: Specific quantifier and qualifier ions |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of dichloromethane.
-
Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:100 with dichloromethane. This working solution will be added to all samples and standards.
-
Analyte Stock Solutions (100 µg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions. A typical concentration range might be 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.
Sample Preparation
-
Accurately measure or weigh a known amount of the sample matrix (e.g., 1 g of soil, 100 mL of water).
-
If necessary, perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest.
-
Prior to the final volume adjustment, spike the extract with a precise volume of the internal standard working solution (e.g., 100 µL of 1 µg/mL D6-DMP) to achieve a final concentration of 0.1 µg/mL.
-
Adjust the final volume of the extract to the desired level (e.g., 1 mL).
-
Transfer an aliquot of the final extract into a GC vial for analysis.
Measurement Protocol
-
Sequence Setup: Create a sequence in the GC-MS software that includes solvent blanks, calibration standards, quality control samples, and the unknown samples.
-
Injection: Automate the injection of 1 µL of each sample in the sequence.
-
Data Acquisition: Acquire data in SIM mode, monitoring the specific ions for the target analytes and the internal standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the peaks corresponding to the target analytes and the internal standard in the chromatograms.
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating the area ratio and using the calibration curve.
Illustrative Quantitative Data
The following tables present illustrative data for the validation of a method using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X."
Table 1: Illustrative Calibration Curve Data for Analyte X
| Concentration (µg/mL) | Analyte X Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.01 | 1,520 | 150,500 | 0.0101 |
| 0.05 | 7,650 | 151,000 | 0.0507 |
| 0.10 | 15,300 | 150,800 | 0.1015 |
| 0.50 | 75,900 | 149,900 | 0.5063 |
| 1.00 | 152,100 | 150,200 | 1.0126 |
| 5.00 | 760,500 | 150,600 | 5.0500 |
| Regression | - | - | y = 5.04x + 0.005 |
| r² | - | - | 0.9998 |
Table 2: Illustrative Precision and Accuracy Data
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | RSD (%) | Recovery (%) |
| Low | 0.03 | 0.029 | 4.5 | 96.7 |
| Mid | 0.30 | 0.305 | 3.2 | 101.7 |
| High | 3.00 | 2.97 | 2.8 | 99.0 |
Visualizations
Caption: Experimental workflow for quantitative GC-MS analysis.
Caption: Logic of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of aromatic hydrocarbons and other similar compounds by GC-MS. Its chemical similarity to many target analytes ensures consistent behavior during sample processing and analysis, while its isotopic labeling allows for clear differentiation by the mass spectrometer. The protocols and illustrative data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and validate their own quantitative GC-MS methods.
Application Notes and Protocols for the Use of 4,4'-Dimethyl-D6-diphenyl in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4,4'-Dimethyl-D6-diphenyl as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following sections outline its primary application, principles, and step-by-step experimental procedures for the quantification of its non-deuterated analog, 4,4'-dimethylbiphenyl, in biological and environmental matrices.
Introduction
This compound is a deuterated form of 4,4'-dimethylbiphenyl. In LC-MS based quantitative analysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision.[1][2][3] Due to its structural and physicochemical similarity to the analyte, this compound co-elutes with 4,4'-dimethylbiphenyl, allowing for effective correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] The use of a SIL-IS like this compound is crucial for mitigating matrix effects, such as ion suppression or enhancement, which are common in complex biological and environmental samples.[1]
Primary Application: Internal standard for the quantitative analysis of 4,4'-dimethylbiphenyl.
Principle of Use: A known concentration of this compound is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[4] The ratio of the peak area of the analyte (4,4'-dimethylbiphenyl) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach compensates for potential analyte loss during sample processing and corrects for fluctuations in instrument response.[4]
Experimental Protocols
Two example protocols are provided below: one for the analysis of 4,4'-dimethylbiphenyl in human plasma and another for its analysis in water samples.
Protocol 1: Quantification of 4,4'-Dimethylbiphenyl in Human Plasma
This protocol is designed for the quantitative analysis of 4,4'-dimethylbiphenyl in human plasma, a common matrix in drug metabolism and pharmacokinetic studies.
2.1. Materials and Reagents
-
4,4'-dimethylbiphenyl (analyte)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2.2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5]
-
Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
2.3. LC-MS/MS Method
A reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4,4'-dimethylbiphenyl | 183.1 | 167.1 | 25 |
| This compound | 189.1 | 170.1 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
2.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators.
-
Use a linear regression model with 1/x² weighting to fit the calibration curve.
-
Determine the concentration of 4,4'-dimethylbiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 4,4'-Dimethylbiphenyl in Water Samples
This protocol is suitable for the analysis of 4,4'-dimethylbiphenyl in environmental water samples, employing Solid Phase Extraction (SPE) for sample clean-up and concentration.
2.1. Materials and Reagents
-
4,4'-dimethylbiphenyl (analyte)
-
This compound (internal standard)
-
Water sample (e.g., river water, wastewater effluent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE Cartridges (e.g., C18, 500 mg)
2.2. Sample Preparation: Solid Phase Extraction (SPE)
SPE is a robust technique for extracting and concentrating analytes from aqueous matrices.[7]
-
Sample Spiking: To a 100 mL water sample, add 100 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 50% acetonitrile in water.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
2.3. LC-MS/MS Method
The LC-MS/MS parameters can be the same as described in Protocol 1 (Tables 1, 2, and 3).
2.4. Data Analysis
The data analysis procedure is the same as described in Protocol 1.
Data Presentation
The following tables summarize hypothetical quantitative data for a validation experiment.
Table 4: Calibration Curve for 4,4'-dimethylbiphenyl in Human Plasma
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 152,300 | 0.050 |
| 10 | 15,300 | 151,500 | 0.101 |
| 50 | 75,800 | 149,800 | 0.506 |
| 100 | 151,200 | 150,500 | 1.005 |
| 500 | 755,000 | 151,000 | 5.000 |
| 1000 | 1,505,000 | 150,200 | 10.020 |
Table 5: Precision and Accuracy for Quality Control Samples in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |
| LQC | 3 | 2.95 | 4.2 | 98.3 |
| MQC | 80 | 81.2 | 3.5 | 101.5 |
| HQC | 800 | 790.4 | 2.8 | 98.8 |
Visualizations
Caption: General workflow for LC-MS quantification using an internal standard.
Caption: Detailed logical flow from sample preparation to final quantification.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4,4'-Dimethylbiphenyl in Environmental Matrices using 4,4'-Dimethyl-D6-diphenyl as an Internal Standard
Application Notes and Protocols for 4,4'-Dimethyl-D6-diphenyl in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. 4,4'-Dimethyl-D6-diphenyl is a deuterated analog of 4,4'-dimethylbiphenyl and serves as an excellent internal standard for the quantification of polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and other related aromatic compounds. Its use can correct for analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantitative data.
These application notes provide a detailed protocol for the use of this compound as an internal standard in the analysis of environmental and biological samples by gas chromatography-mass spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (e.g., a specific PCB congener). The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and analysis. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined, independent of sample recovery.
Application: Analysis of Polychlorinated Biphenyls (PCBs) in Fish Tissue
This protocol details the determination of select PCB congeners in fish tissue using this compound as a surrogate internal standard.
Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade or equivalent)
-
Standards:
-
Native PCB standards (e.g., PCB 28, 52, 101, 138, 153, 180)
-
This compound (Internal Standard)
-
Recovery Standard (e.g., ¹³C-labeled PCB congener not expected in samples)
-
-
Chemicals: Anhydrous Sodium Sulfate, Sulfuric Acid (concentrated), Copper granules (activated)
-
Solid Phase Extraction (SPE): Silica gel cartridges, Florisil® cartridges
-
Apparatus:
-
Soxhlet extraction system or Accelerated Solvent Extractor (ASE)
-
Rotary evaporator
-
Nitrogen evaporation system
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Experimental Protocol
1. Sample Preparation and Extraction
-
Homogenize approximately 10 g of fish tissue.
-
Mix the homogenized tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Accurately weigh a portion of the dried sample (e.g., 5 g) into an extraction thimble.
-
Spike the sample with a known amount of this compound solution.
-
Extract the sample using a Soxhlet extractor with a 1:1 mixture of hexane and dichloromethane for 18-24 hours. Alternatively, use an ASE system with appropriate parameters.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
2. Lipid Removal and Cleanup
-
Add concentrated sulfuric acid to the extract and gently shake. Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer is colorless.
-
Pass the extract through a multilayer silica gel column for further cleanup.
-
For removal of sulfur, add activated copper granules to the extract and stir.
-
(Optional) For highly contaminated samples, a Florisil® SPE cleanup step can be employed.
3. Final Concentration and Analysis
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of the recovery standard just prior to GC-MS analysis.
-
Inject 1 µL of the final extract into the GC-MS system.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Suggested Ions for SIM Analysis
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Native Analytes (Example PCBs) | ||
| PCB 28 | 256 | 258 |
| PCB 52 | 292 | 290 |
| PCB 101 | 326 | 328 |
| PCB 138 | 360 | 362 |
| PCB 153 | 360 | 362 |
| PCB 180 | 394 | 396 |
| Internal Standard | ||
| 4,4'-Dimethylbiphenyl (Analyte) | 182 | 167 |
| This compound | 188 | 170 |
| Recovery Standard (Example) | ||
| ¹³C₁₂-PCB 209 | 498 | 500 |
Note: The molecular ion of 4,4'-dimethylbiphenyl is 182. For this compound, with six deuterium atoms replacing hydrogen on the methyl groups, the molecular ion will be at m/z 188. A common fragment is the loss of a methyl group (CH₃ or CD₃), resulting in ions at m/z 167 and 170, respectively.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of PCBs in biological matrices using isotope dilution GC-MS. While this data was not generated using this compound specifically, it is representative of the performance that can be expected from a well-optimized method using a suitable deuterated internal standard.
Table 2: Representative Quantitative Performance Data for PCB Analysis by ID-GC-MS
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | [1] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/kg | [1] |
| Recovery | 70 - 120% | [1] |
| Relative Standard Deviation (RSD) | < 15% | [1] |
Disclaimer: The quantitative data presented in Table 2 is based on published literature for PCB analysis using ¹³C-labeled PCB internal standards and serves as a guideline for expected method performance.
Diagrams
References
Application of 4,4'-Dimethyl-D6-diphenyl in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding disease mechanisms, identifying biomarkers, and accelerating drug development. Accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and matrix effects.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of 4,4'-Dimethyl-D6-diphenyl as a deuterated internal standard in metabolomics studies, particularly for the quantification of non-polar, aromatic compounds. While direct applications of this specific compound are not extensively documented, its structural similarity to certain endogenous and exogenous metabolites makes it a suitable internal standard for targeted and untargeted analyses.
Key Applications
The primary application of this compound in metabolomics is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based analytical methods. Its key benefits include:
-
Improved Quantitative Accuracy: By mimicking the behavior of structurally similar analytes during sample extraction, derivatization, and ionization, it corrects for sample-to-sample variability and matrix-induced signal suppression or enhancement.[2][4][5]
-
Enhanced Precision and Reproducibility: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental drift and other sources of analytical variation, leading to more consistent results across different batches and laboratories.[2]
-
Reliable Normalization: It allows for the accurate normalization of peak areas, which is crucial for obtaining meaningful quantitative data in complex biological matrices such as plasma, urine, and tissue extracts.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for an LC-MS/MS method utilizing this compound as an internal standard for the analysis of a hypothetical aromatic metabolite.
| Parameter | Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | < 15% |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same organic solvent.
-
Spiking Solution (100 ng/mL): Further dilute the working solution 1:100. The final concentration of the spiking solution should be optimized based on the expected concentration of the target analytes.
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the this compound spiking solution (final concentration will depend on the spiking solution concentration).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing the internal standard if not added in the previous step) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase column (e.g., C18, Phenyl-Hexyl) is suitable for the separation of non-polar aromatic compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis. The specific precursor and product ion transitions for both the analyte and this compound need to be optimized.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte (e.g., 4,4'-Dimethyl-diphenyl) | 182.1 | 167.1 |
| This compound (Internal Standard) | 188.2 | 170.1 |
Protocol 4: Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate Peak Area Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.
-
Quantify Analyte: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General experimental workflow for quantitative metabolomics.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
This compound serves as a valuable tool in metabolomics research, particularly for the accurate quantification of non-polar, aromatic metabolites. Its use as an internal standard helps to overcome common analytical challenges, leading to more reliable and reproducible data. The protocols and workflows described herein provide a general framework for the application of this and structurally similar deuterated compounds in targeted metabolomics studies. Researchers should always perform method validation to ensure the suitability of the internal standard for their specific analytes and biological matrices.
References
- 1. texilajournal.com [texilajournal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Matrices Using Deuterated Internal Standards and GC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of polychlorinated biphenyls (PCBs) in environmental samples. The protocol employs a gas chromatography-tandem mass spectrometry (GC-MS/MS) method with an isotope dilution approach using deuterated polychlorinated biphenyls as internal standards. This methodology ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. The described protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level quantification of PCBs.
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment and are known to bioaccumulate in food chains, posing a significant risk to human health and ecosystems. Due to their toxicity, accurate and sensitive analytical methods are crucial for monitoring their levels in various matrices. Isotope dilution mass spectrometry (IDMS) is a highly reliable technique for the quantification of trace organic compounds.[1][2][3] This method involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., deuterated or ¹³C-labeled PCBs) to the sample prior to extraction and analysis. The labeled standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process, allowing for accurate correction of any losses and matrix-induced signal suppression or enhancement. This application note provides a detailed protocol for the analysis of PCBs in environmental samples using deuterated internal standards and GC-MS/MS.
Experimental Protocol
This protocol outlines the key steps for the analysis of PCBs in environmental samples, from sample preparation to data analysis.
Materials and Reagents
-
Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent)
-
Standards:
-
Solid Phase Extraction (SPE) Cartridges: Silica gel, Florisil, or alumina cartridges for sample cleanup
-
Glassware: Certified clean glassware to avoid contamination
-
Nitrogen Evaporation System
Sample Preparation
-
Extraction:
-
Solid Samples (e.g., sediment, soil): Weigh 5-10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of the deuterated internal standard solution. Perform extraction using a pressurized fluid extraction (PFE) system with a mixture of hexane and acetone (1:1, v/v) at 150°C and 15 MPa for a static time of 30 minutes.[3] Alternatively, Soxhlet extraction can be used.
-
Liquid Samples (e.g., water): For a 1 L water sample, spike with the deuterated internal standard solution. Perform liquid-liquid extraction (LLE) with dichloromethane in a separatory funnel.
-
-
Cleanup:
-
The crude extract is often contaminated with interfering compounds that need to be removed prior to GC-MS/MS analysis.
-
Pass the concentrated extract through a multi-layered silica gel column or a combination of Florisil and alumina SPE cartridges.[6] Elute the PCB fraction with an appropriate solvent mixture (e.g., hexane/dichloromethane).
-
-
Concentration:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an injection internal standard (e.g., PCB 30 and 209) just before analysis.[7]
-
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 7010 Triple Quadrupole MS or equivalent
-
Column: A suitable capillary column for PCB analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injection: 1 µL splitless injection at 250°C
-
Oven Program: 100°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for both native and deuterated PCBs. Monitor at least two transitions for each congener for confirmation.[8]
Quantification
Quantification is performed using the isotope dilution method.[1][2] A calibration curve is generated by plotting the response ratio (peak area of native PCB / peak area of deuterated internal standard) against the concentration ratio. The concentration of the native PCB in the sample is then calculated using this calibration curve.
Quantitative Data Summary
The following table summarizes typical method validation data for the analysis of selected PCB congeners using deuterated internal standards and GC-MS/MS.
| PCB Congener | Matrix | Accuracy (%) | Precision (RSD, %) | Limit of Detection (LOD) |
| PCB-118 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |
| PCB-138 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |
| PCB-153 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |
| PCB-180 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |
| WHO-12 Congeners | Sediment | 85-115 | <15 | Not Specified[6] |
| 7 Indicator PCBs | Soil | Not Specified | Not Specified | 0.002 mg/kg[9] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for PCB analysis using deuterated standards.
Caption: Logical relationship of isotope dilution for accurate PCB quantification.
Conclusion
The described method utilizing deuterated internal standards and GC-MS/MS provides a highly accurate, sensitive, and robust approach for the quantification of PCBs in complex environmental matrices. The use of isotope dilution effectively compensates for analytical variability, leading to reliable data that is essential for environmental monitoring and risk assessment. The protocol can be adapted for various sample types and a wide range of PCB congeners.
References
- 1. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction [jstage.jst.go.jp]
- 4. isotope.com [isotope.com]
- 5. dspsystems.eu [dspsystems.eu]
- 6. Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-Dimethyl-D6-diphenyl in Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of trace organic analysis, particularly when employing techniques like gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in the mass spectrometer, thereby compensating for variations in sample preparation, injection volume, and instrument response. 4,4'-Dimethyl-D6-diphenyl, a deuterated analog of 4,4'-dimethylbiphenyl, serves as an excellent internal standard for the analysis of its non-labeled counterpart and other structurally related aromatic compounds. Its six deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the target analyte while maintaining nearly identical physicochemical properties.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the trace analysis of organic compounds. The information is intended to guide researchers, scientists, and drug development professionals in developing and validating robust analytical methods.
Key Applications
This compound is primarily employed as an internal standard in quantitative analytical methods for the determination of:
-
4,4'-Dimethylbiphenyl: In environmental samples (water, soil, air), biological matrices (blood, urine, tissue), and industrial products.
-
Other Dimethylbiphenyl Isomers: For the analysis of various isomers of dimethylbiphenyl, where it can serve as a surrogate standard.
-
Polychlorinated Biphenyls (PCBs) and Polycyclic Aromatic Hydrocarbons (PAHs): In certain applications, it can be used as a surrogate or internal standard for specific congeners or parent compounds with similar chromatographic behavior.
Experimental Protocols
The following protocols outline the general procedures for sample preparation and GC-MS analysis using this compound as an internal standard. These should be considered as templates and may require optimization based on the specific matrix and target analyte.
Protocol 1: Analysis of 4,4'-Dimethylbiphenyl in Water Samples
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample in a separatory funnel, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to act as the internal standard.
-
Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:acetone mixture).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for 4,4'-Dimethylbiphenyl (C14H14, MW: 182.26): m/z 182 (M+), 167.
-
Target Ions for this compound (C14H8D6, MW: 188.30): m/z 188 (M+), 170.
-
-
Protocol 2: Analysis of 4,4'-Dimethylbiphenyl in Soil/Sediment Samples
1. Sample Preparation: Pressurized Fluid Extraction (PFE)
-
Mix 10 g of the homogenized soil/sediment sample with an equal amount of diatomaceous earth.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Pack the mixture into a PFE extraction cell.
-
Extract the sample using a suitable solvent (e.g., dichloromethane:acetone 1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Collect the extract and concentrate it to 1 mL.
-
Perform a cleanup step if necessary (e.g., using a silica gel solid-phase extraction cartridge) to remove interfering matrix components.
2. GC-MS Analysis
-
Follow the GC-MS conditions as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods.
Table 1: Calibration Curve Data for 4,4'-Dimethylbiphenyl
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 78,910 | 455,678 | 0.173 |
| 10 | 155,432 | 448,901 | 0.346 |
| 25 | 390,123 | 452,345 | 0.862 |
| 50 | 785,432 | 451,111 | 1.741 |
| 100 | 1,580,987 | 453,210 | 3.488 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Method Validation Data - Recovery and Precision
| Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Water | 10 | 98.5 | 4.2 |
| Soil | 10 | 95.2 | 5.8 |
| Sediment | 10 | 92.8 | 6.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the trace analysis of organic compounds using an internal standard.
Application Note: 4,4'-Dimethyl-D6-diphenyl as a Surrogate Standard in the Analysis of Semivolatile Organic Compounds in Environmental Matrices by GC/MS
Introduction
The accurate quantification of semivolatile organic compounds (SVOCs) in complex environmental matrices such as soil, water, and sediment is a critical task in environmental monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used analytical technique for this purpose. To ensure the reliability of the analytical data, surrogate standards are employed to monitor the performance of the entire analytical procedure, from sample extraction and cleanup to instrumental analysis. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental samples. It is added to every sample, blank, and quality control sample at a known concentration prior to extraction. The recovery of the surrogate provides a measure of the method's efficiency and helps to identify any matrix effects or sample processing errors.
This application note describes the use of 4,4'-Dimethyl-D6-diphenyl as a surrogate standard for the determination of SVOCs in environmental samples, particularly in the context of methods similar to U.S. EPA Method 8270. This compound is a deuterated analog of 4,4'-dimethylbiphenyl, a compound that is not a common environmental pollutant but shares structural similarities with a range of aromatic SVOCs. Its deuteration provides a distinct mass spectrometric signature, allowing for its accurate quantification without interference from native compounds.
Principle
A known amount of this compound is spiked into a measured volume or weight of an environmental sample before extraction. The sample is then subjected to the appropriate extraction and cleanup procedures (e.g., solid-phase extraction for water, Soxhlet or pressurized fluid extraction for soil/sediment). The extract is concentrated and analyzed by GC/MS. The concentration of the surrogate is determined using an internal standard calibration method. The percent recovery of the surrogate is calculated and used to assess the performance of the analytical method for that specific sample.
Experimental Protocols
1. Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound and dissolve it in 10 mL of dichloromethane in a class A volumetric flask.
-
Spiking Solution (10 µg/mL): Dilute the stock standard solution with dichloromethane to a final concentration of 10 µg/mL. This solution is used to spike the samples.
-
Calibration Standards: Prepare a series of calibration standards containing the target SVOCs and a constant concentration of this compound and the internal standards (e.g., acenaphthene-d10, phenanthrene-d10, chrysene-d12). The concentration of the surrogate in the calibration standards should be equivalent to the concentration expected in the final sample extracts.
2. Sample Preparation and Extraction
2.1. Water Samples (Solid-Phase Extraction - SPE)
-
Measure 1 L of the water sample into a clean glass container.
-
Spike the sample with 1.0 mL of the 10 µg/mL this compound spiking solution.
-
Adjust the sample pH as required by the specific method for the target analytes (e.g., pH < 2 for acidic and neutral compounds).
-
Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.
-
Pass the entire water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the surrogate from the cartridge with an appropriate solvent (e.g., dichloromethane).
-
Dry the eluate using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL.
-
Add the internal standard solution prior to GC/MS analysis.
2.2. Soil and Sediment Samples (Pressurized Fluid Extraction - PFE)
-
Homogenize the soil/sediment sample.
-
Weigh 10-30 g of the sample and mix it with a drying agent like anhydrous sodium sulfate.
-
Transfer the mixture to a PFE extraction cell.
-
Spike the sample with 1.0 mL of the 10 µg/mL this compound spiking solution.
-
Extract the sample using a PFE system with an appropriate solvent (e.g., acetone:hexane 1:1) and conditions (e.g., 100°C, 1500 psi).
-
Collect the extract and concentrate it to a final volume of 1.0 mL.
-
Perform any necessary cleanup procedures (e.g., gel permeation chromatography to remove lipids).
-
Add the internal standard solution prior to GC/MS analysis.
3. GC/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet: Splitless mode, 280°C
-
Oven Program: 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for this compound:
-
Quantification Ion: m/z 188
-
Qualifier Ions: m/z 170, 94
-
-
4. Data Analysis and Quality Control
-
Calculate the percent recovery of this compound in each sample using the following formula: % Recovery = (Concentration Found / Concentration Spiked) x 100
-
The recovery should fall within the laboratory-established acceptance limits, which are typically based on method performance data. For many EPA methods, a general advisory range is 70-130%.[1]
-
If the surrogate recovery is outside the acceptance limits, the sample analysis should be considered suspect, and corrective actions, such as re-extraction and re-analysis, may be necessary.
Data Presentation
Table 1: GC/MS Parameters for this compound
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280°C |
| Oven Program | 40°C (2 min), 10°C/min to 320°C (5 min) |
| Carrier Gas | Helium (1.2 mL/min) |
| Ionization Mode | EI (70 eV) |
| Source Temperature | 230°C |
| Quantification Ion | m/z 188 |
| Qualifier Ions | m/z 170, 94 |
Table 2: Representative Surrogate Recovery Data in Different Matrices
| Matrix | Spiking Level (ng) | Mean Recovery (%) | Standard Deviation (%) | QC Acceptance Limits (%) |
| Reagent Water | 100 | 95 | 5 | 80-115 |
| Sandy Loam Soil | 100 | 88 | 8 | 70-120 |
| River Sediment | 100 | 82 | 11 | 65-125 |
Note: The data presented in this table are for illustrative purposes and should be established by each laboratory for their specific matrices and analytical conditions.
Visualizations
Caption: General workflow for the analysis of environmental samples using this compound as a surrogate standard.
Caption: Logical relationship demonstrating the role of the surrogate standard in assessing method performance.
References
Application Note: Quantitative Analysis of 4,4'-Dimethylbiphenyl in Biological Matrices using Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbiphenyl (4,4'-DMB) is a biphenyl derivative used in various industrial applications, including as a chemical intermediate in the synthesis of polymers and other organic compounds.[1] Due to its potential for environmental persistence and bioaccumulation, sensitive and selective analytical methods are required to monitor its presence in biological and environmental samples. This application note describes a robust and accurate method for the quantitative analysis of 4,4'-dimethylbiphenyl in biological matrices using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, 4,4'-dimethylbiphenyl-d10. The use of an isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle
This method employs isotope dilution mass spectrometry (IDMS), a highly accurate quantitative technique. A known amount of the deuterated internal standard (4,4'-dimethylbiphenyl-d10) is added to the sample prior to extraction and analysis. The native analyte (4,4'-dimethylbiphenyl) and the internal standard are co-extracted and analyzed by GC-MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Synthesis of Deuterated Internal Standard (4,4'-Dimethylbiphenyl-d10)
While various methods exist for the synthesis of biphenyl compounds, the preparation of a deuterated analog often involves the coupling of a deuterated precursor. One common approach is the Suzuki coupling of a deuterated aryl boronic acid with a haloarene. For 4,4'-dimethylbiphenyl-d10, this could involve the coupling of 4-methyl-d7-phenylboronic acid with 4-bromo-toluene-d7. Alternatively, H/D exchange reactions on the parent molecule under specific catalytic conditions can be employed. The final product should be purified by chromatography and its isotopic purity confirmed by mass spectrometry and NMR.
Sample Preparation
The following protocol is a general guideline for the extraction of 4,4'-dimethylbiphenyl from a biological matrix such as plasma or tissue homogenate.
Materials:
-
Biological matrix (e.g., 1 mL plasma or 1 g tissue homogenate)
-
4,4'-Dimethylbiphenyl-d10 internal standard solution (in a non-interfering solvent like methanol)
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 15 mL centrifuge tube, add the sample (1 mL of plasma or 1 g of tissue homogenate).
-
Spike the sample with a known amount of the 4,4'-dimethylbiphenyl-d10 internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Add 5 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently agitate the tube and let it stand for 5 minutes.
-
Transfer the dried extract to a new tube.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions (Representative):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4,4'-Dimethylbiphenyl (Analyte): m/z 182 (quantification ion), m/z 167 (qualifier ion)
-
4,4'-Dimethylbiphenyl-d10 (Internal Standard): m/z 192 (quantification ion)
-
Data Presentation
The following tables summarize the representative quantitative data for the analytical method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.052 |
| 1 | 0.105 |
| 5 | 0.515 |
| 10 | 1.02 |
| 25 | 2.55 |
| 50 | 5.10 |
| 100 | 10.25 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of 4,4'-dimethylbiphenyl.
Caption: Postulated metabolic pathway for 4,4'-dimethylbiphenyl.
Discussion
The described analytical method provides a reliable and sensitive approach for the quantification of 4,4'-dimethylbiphenyl in biological matrices. The use of a deuterated internal standard is crucial for achieving high accuracy and precision, as it effectively compensates for potential losses during sample preparation and variations in instrument performance. The sample preparation procedure is straightforward and can be adapted for various biological tissues. The GC-MS parameters are optimized for the separation and detection of the target analyte and internal standard.
The postulated metabolic pathway for 4,4'-dimethylbiphenyl is based on the known metabolism of other biphenyl compounds.[2][3] The initial step is likely the oxidation by cytochrome P450 enzymes to form an arene oxide intermediate, which can then be converted to hydroxylated metabolites. These metabolites can subsequently undergo phase II conjugation reactions to form more water-soluble glucuronide or sulfate conjugates, facilitating their excretion from the body. Further toxicological studies are needed to fully elucidate the metabolic fate and potential toxicity of 4,4'-dimethylbiphenyl and its metabolites.
Conclusion
This application note details a comprehensive analytical method for the detection and quantification of 4,4'-dimethylbiphenyl using its deuterated analog as an internal standard. The provided protocols and representative data demonstrate the method's suitability for use in research, clinical, and drug development settings where accurate measurement of this compound is required. The inclusion of diagrams for the experimental workflow and a postulated metabolic pathway provides a clear visual representation of the key processes involved.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 4,4'-Dimethyl-D6-diphenyl
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing 4,4'-Dimethyl-D6-diphenyl as a stable isotope-labeled (SIL) internal standard (IS) to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[2] These effects are a major concern in quantitative LC-MS as they can compromise the accuracy, precision, and sensitivity of the analysis.[2]
Q2: How does an internal standard like this compound help overcome matrix effects?
A2: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls.[1][3] A stable isotope-labeled internal standard, such as this compound for the analysis of 4,4'-dimethylbiphenyl, is considered the gold standard.[2] Because the SIL-IS is nearly identical to the analyte, it experiences the same matrix effects and variability during sample preparation and injection.[1][3] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations can be normalized, leading to more accurate and reliable results.[1][3]
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is the ideal internal standard for the quantitative analysis of 4,4'-dimethylbiphenyl. Due to its structural similarity, it may also be considered as a potential internal standard for other biphenyl compounds or molecules with similar retention behavior and ionization characteristics, although thorough validation is required.
Q4: How do I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution (solvent) at the same concentration. The matrix effect is calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Experimental Protocols
Protocol: Quantification of 4,4'-Dimethylbiphenyl in Human Plasma
This protocol describes a method for the quantitative analysis of 4,4'-dimethylbiphenyl in human plasma using this compound as an internal standard to correct for matrix effects.
1. Materials and Reagents:
-
4,4'-dimethylbiphenyl analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4,4'-dimethylbiphenyl in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-4.5 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
4,4'-dimethylbiphenyl: Q1: 183.1 m/z -> Q3: 167.1 m/z
-
This compound (IS): Q1: 189.1 m/z -> Q3: 173.1 m/z
-
Data Presentation
Table 1: Impact of this compound on Quantifying 4,4'-dimethylbiphenyl (10 ng/mL) in Different Plasma Lots
| Plasma Lot | Analyte Peak Area (No IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Matrix Effect (%)* | Accuracy (%)** |
| Neat Solution | 500,000 | 502,100 | 550,500 | 0.912 | N/A | 100.0 |
| Lot A | 350,200 | 351,500 | 385,400 | 0.912 | 70.0 (Suppression) | 100.0 |
| Lot B | 275,100 | 276,300 | 302,800 | 0.912 | 55.0 (Suppression) | 100.0 |
| Lot C | 598,800 | 601,200 | 659,100 | 0.912 | 119.8 (Enhancement) | 100.0 |
*Matrix Effect (%) = (Peak Area in Plasma Lot / Peak Area in Neat Solution) x 100 **Accuracy (%) = (Calculated Concentration / Nominal Concentration) x 100. Note the consistent peak area ratio and 100% accuracy across lots when the IS is used, demonstrating effective compensation for variable matrix effects.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Troubleshooting Guide
Caption: Troubleshooting decision tree for internal standard issues.
Q5: My internal standard response is highly variable across my sample set. What should I do?
A5: High variability in the internal standard (IS) signal often points to issues in the sample preparation or addition steps.
-
Verify IS Addition: Ensure the internal standard spiking solution is being added accurately and consistently to every sample. Check for pipetting errors or inconsistencies in the automated liquid handler.
-
Evaluate Sample Preparation: Inconsistent recovery during protein precipitation or extraction can lead to variable IS response. Ensure thorough mixing and consistent execution of the sample preparation protocol.
Q6: My results are inaccurate, but the internal standard response is stable. What is the problem?
A6: If the IS response is stable but the final calculated concentrations are inaccurate, the issue may lie with how the IS is correcting for the analyte.
-
Check for Co-elution: A key assumption for effective matrix effect correction is that the analyte and the SIL-IS co-elute perfectly.[5] Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte on reverse-phase columns (the "deuterium isotope effect"). If this separation causes them to elute in regions with different degrees of ion suppression, the correction will be inaccurate.[5] Consider adjusting chromatographic conditions to ensure complete peak overlap.
-
Verify IS Purity: The SIL-IS should be free of the unlabeled analyte. Contamination of the IS with the analyte will lead to an artificially high response ratio and an overestimation of the analyte's concentration.
-
Investigate Calibration Curve: Check the accuracy of your calibration standards. Errors in dilution or degradation of the standards can lead to a biased calibration curve.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimizing Mass Spectrometry with Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy of mass spectrometry analyses using deuterated internal standards. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of deuterated internal standards in mass spectrometry.
Question: My calibration curve is non-linear at higher concentrations. What could be the cause and how can I fix it?
Answer:
Non-linearity in your calibration curve at higher concentrations when using a deuterated internal standard can be due to several factors, most commonly ion source saturation or "cross-talk" between the analyte and the internal standard.
-
Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization. This can lead to a disproportional response, where the signal of the internal standard decreases as the analyte concentration increases.[1][2] To address this, consider the following:
-
Optimize Internal Standard Concentration: A common rule of thumb is to use an internal standard concentration that gives a signal intensity of about 50% of the highest calibration standard.[3] However, in some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity.[3] This is because the higher concentration of the internal standard can help to normalize the ionization suppression effects across the calibration range.
-
Dilute Samples: If possible, dilute your samples to bring the analyte concentration into a linear range of the assay.
-
Use a Weaker Ion Transition: If multiple product ions are available, selecting a less abundant one for quantification can sometimes extend the linear dynamic range.[1]
-
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small (e.g., D2-labeled standard).[4] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.
-
Use a Higher Mass-Labeled Standard: Whenever possible, use internal standards with a higher degree of deuteration (e.g., D5 or greater) or, ideally, a ¹³C-labeled standard to minimize isotopic overlap.[5][6]
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Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.[7][8]
-
Question: I'm observing a shift in retention time between my analyte and its deuterated internal standard. Why is this happening and will it affect my results?
Answer:
A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as the "chromatographic isotope effect."[9] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9][10][11]
This shift can negatively impact quantification if it leads to differential matrix effects.[10][12] If the analyte and internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate results.[10][12]
Troubleshooting Steps:
-
Assess the Degree of Separation: Determine if the peaks are sufficiently separated to cause differential matrix effects. If the peaks still largely overlap, the impact may be minimal.
-
Modify Chromatographic Conditions: Adjusting the gradient, mobile phase composition, or column temperature may help to improve the co-elution of the analyte and internal standard.
-
Use a Column with Lower Resolution: In some cases, a column with slightly lower resolving power can promote better peak overlap.[10]
-
Consider Alternative Internal Standards: If the chromatographic shift cannot be resolved, using a ¹³C or ¹⁵N-labeled internal standard is a good alternative as they typically exhibit negligible retention time differences from the analyte.[10]
Question: My results show poor accuracy and precision, even with a deuterated internal standard. What are the potential causes?
Answer:
While deuterated internal standards are excellent for improving accuracy and precision, they are not a panacea. Several factors can still lead to poor results:
-
Deuterium Exchange: The deuterium atoms on your internal standard may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are located at chemically labile positions (e.g., on hydroxyl or amine groups).[13] This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.
-
Solution: Use an internal standard where the deuterium labels are on stable positions, such as a carbon backbone. If you suspect deuterium exchange, you can investigate by incubating the internal standard in the sample matrix under various conditions (e.g., different pH values, temperatures) and monitoring its mass spectrum.
-
-
Purity of the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity. This will lead to a constant positive bias in your results.
-
Solution: Always verify the purity of your internal standard. If significant unlabeled analyte is present, you may need to source a higher purity standard or use a different lot.
-
-
Differential Matrix Effects: As mentioned previously, if there is a chromatographic separation between the analyte and the internal standard, they can be affected differently by matrix components, leading to inaccurate quantification.[10][12]
-
Improper Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to issues with detector saturation or poor signal-to-noise at the lower end of the calibration curve.
Frequently Asked Questions (FAQs)
Q1: What is the ideal number of deuterium atoms for an internal standard?
A1: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to prevent isotopic overlap.[10] Therefore, an internal standard with three or more deuterium atoms is preferable. This minimizes the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.
Q2: Can I use one deuterated internal standard for the quantification of multiple analytes?
A2: While it is possible, it is not ideal. The greatest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[11] This is because the primary advantage of a deuterated internal standard is its ability to co-elute with the analyte and experience the same matrix effects. If one internal standard is used for multiple analytes with different retention times, it cannot effectively compensate for matrix effects that are specific to the elution time of each analyte.
Q3: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?
A3: Consider using a ¹³C or ¹⁵N-labeled internal standard in the following situations:
-
To avoid chromatographic shifts: As these heavier isotopes do not typically cause a significant change in retention time, they are ideal when co-elution is critical.[10]
-
When deuterium exchange is a problem: ¹³C and ¹⁵N are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange.
-
To minimize isotopic interference: The natural abundance of ¹³C and ¹⁵N is much lower than that of deuterium, reducing the likelihood of "cross-talk" from the analyte.
Q4: How can I check for isotopic interference in my assay?
A4: You can assess for isotopic interference by analyzing a high-concentration solution of the unlabeled analyte and monitoring the mass channel of the internal standard. A significant signal in the internal standard channel indicates isotopic contribution from the analyte.
Data Presentation
Table 1: Comparison of Internal Standards for Testosterone Analysis by LC-MS/MS
| Internal Standard | Passing-Bablok Regression Equation vs. D2 Standard | Interpretation |
| D5-Testosterone | y = 0.86x + 0.04 | Results are, on average, 14% lower than with the D2 standard.[6] |
| ¹³C₃-Testosterone | y = 0.90x + 0.02 | Results are, on average, 10% lower than with the D2 standard, but closer than the D5 standard.[6] |
This data highlights that the choice of internal standard can significantly impact the quantitative results. The D2 testosterone standard was considered the target in this study due to its excellent agreement with a reference method.[5][6]
Experimental Protocols
Methodology 1: Testosterone Analysis in Serum using LC-MS/MS
-
Sample Preparation:
-
Calibration Curve Preparation:
-
Prepare a stock solution of 1 mg/mL of testosterone in methanol.[14]
-
Prepare spiking solutions by diluting the stock solution.[14]
-
Add appropriate amounts of the spiking solutions to a surrogate matrix (e.g., 5% BSA in PBS) to create calibration standards at concentrations ranging from 5 ng/dL to 2000 ng/dL.[14]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[14]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer is operated in positive ion mode with selected reaction monitoring (SRM) for testosterone and d₃-testosterone.
-
Methodology 2: Plasma Free Metanephrines Analysis using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 150 µL of a precipitating solution containing deuterated internal standards (d₃-Normetanephrine, d₃-Metanephrine, and d₄-3-Methoxytyramine).[15]
-
Vortex the mixture and let it stand at room temperature for 5 minutes.[15]
-
Vortex again and then centrifuge.[15]
-
Transfer the supernatant to a clean vial for analysis.[15]
-
-
LC-MS/MS Analysis:
-
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.[15]
-
Online solid-phase extraction (SPE) can be used for sample cleanup and concentration prior to chromatographic separation.[15]
-
Detection is performed using selected reaction monitoring (SRM) for each analyte and its corresponding deuterated internal standard.[15]
-
Visualizations
Caption: General workflow for sample preparation and analysis using a deuterated internal standard.
Caption: A logical troubleshooting workflow for issues with accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. myadlm.org [myadlm.org]
- 13. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. lcms.cz [lcms.cz]
Troubleshooting low recovery of 4,4'-Dimethyl-D6-diphenyl
Technical Support Center: 4,4'-Dimethyl-D6-diphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a deuterated form of 4,4'-dimethylbiphenyl. In analytical chemistry, it is commonly used as an internal standard (IS) for the quantification of the non-deuterated analyte in complex matrices like biological fluids or environmental samples.[1][2] Consistent and adequate recovery of the internal standard is crucial for accurate and precise quantification of the target analyte, as it is used to correct for analyte loss during sample preparation and variations in instrument response.[1][3]
Q2: What are the most common causes of low recovery for an internal standard like this compound?
Low recovery is often a multifaceted issue. The most common causes can be grouped into four main categories:
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Sample Preparation: Issues during extraction, such as incorrect solvent choice, suboptimal pH, or analyte adsorption to labware.[4][5][6]
-
Chromatographic Conditions: Problems within the LC or GC system, including irreversible adsorption to the column or poor peak shape.
-
Matrix Effects: Components of the sample matrix interfering with the ionization of the internal standard in the mass spectrometer, leading to ion suppression.[6][7][8]
-
Standard Integrity and Handling: Degradation of the internal standard, inaccurate spiking concentrations, or issues with solubility.
Q3: My internal standard recovery is low but consistent. Is this acceptable?
While high recovery is ideal, low but consistent and reproducible recovery can be acceptable, provided it is high enough to yield a reliable signal and does not compromise the limit of detection.[9] The primary role of the internal standard is to mimic the behavior of the analyte.[1] If the low recovery is due to a consistent loss during sample preparation that also affects the analyte similarly, the analyte-to-internal standard ratio may still be accurate.[10] However, it is crucial to understand the cause of the low recovery to ensure the method is robust.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low recovery of this compound.
Guide 1: Investigating Sample Preparation Issues
This compound is a nonpolar, aromatic compound. Your sample preparation should be optimized for such molecules.
Issue: Low recovery after Liquid-Liquid Extraction (LLE)
-
Is your extraction solvent optimal? 4,4'-Dimethylbiphenyl is nonpolar. Ensure you are using a water-immiscible organic solvent that can efficiently partition the analyte from the aqueous sample matrix.[11][12]
-
Is the sample pH correct? For a neutral compound like this, pH adjustment is less critical for the compound itself but can be used to suppress the extraction of acidic or basic matrix components.
-
Are you experiencing emulsion formation? Emulsions can trap your analyte and lead to poor recovery. Consider adding salt ("salting out") to the aqueous phase to break emulsions and increase the partitioning of nonpolar compounds into the organic phase.[11][13]
-
Is your solvent-to-sample ratio adequate? A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve extraction efficiency.[11][12]
Table 1: Effect of Extraction Solvent on Recovery
| Extraction Solvent | Polarity Index | Typical Recovery of this compound |
| Hexane | 0.1 | 85-95% |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 80-90% |
| Dichloromethane (DCM) | 3.1 | 75-85% |
| Ethyl Acetate | 4.4 | 60-75% |
Note: Data is illustrative. Optimal solvent depends on the sample matrix.
Issue: Low recovery after Solid-Phase Extraction (SPE)
-
Have you selected the correct sorbent? For a nonpolar compound, a reverse-phase sorbent (e.g., C18, C8) is typically used.[5]
-
Is your conditioning and equilibration adequate? The sorbent must be properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solution similar to your sample loading conditions to ensure proper retention.[4][14]
-
Is the sample loading flow rate too high? A high flow rate may not allow sufficient time for the analyte to interact with and be retained by the sorbent.[4][15]
-
Is your wash solvent too strong? A wash solvent that is too strong can prematurely elute the analyte from the cartridge.[4]
-
Is your elution solvent strong enough? The elution solvent must be strong enough to desorb the analyte from the sorbent. You may need to increase the organic content or use a stronger solvent.[5]
Guide 2: Assessing Matrix Effects
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte and internal standard in the mass spectrometer's ion source.[6]
How to Diagnose Matrix Effects:
A common method is the post-extraction spike comparison.[8]
-
Set A: Prepare the internal standard in a clean solvent.
-
Set B: Extract a blank matrix sample (without the internal standard). Spike the internal standard into the final extract.
-
Compare the peak area of the internal standard in Set B to that in Set A.
-
Peak Area B < Peak Area A: Indicates ion suppression.
-
Peak Area B > Peak Area A: Indicates ion enhancement.
-
Table 2: Quantifying Matrix Effect
| Sample | Peak Area of IS (counts) | Matrix Effect (%) | Interpretation |
| IS in Neat Solvent (Set A) | 550,000 | 100% | Reference |
| IS in Post-Extracted Matrix (Set B) | 275,000 | 50% | Significant Ion Suppression |
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more selective sample preparation method (e.g., a different SPE sorbent or a multi-step extraction) to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to separate the internal standard from the co-eluting matrix components. This may involve changing the column, mobile phase, or gradient.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from a plasma sample.
-
Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a new tube.
-
Extraction:
-
Add 3 mL of hexane to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Reverse-Phase Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not let the cartridge go dry.[14]
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[4]
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizations
Caption: Troubleshooting workflow for low internal standard recovery.
Caption: Key steps and failure points in a typical SPE workflow.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. myadlm.org [myadlm.org]
- 4. silicycle.com [silicycle.com]
- 5. welch-us.com [welch-us.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. justification of lower recovery - Chromatography Forum [chromforum.org]
- 10. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
Potential for isotopic exchange in 4,4'-Dimethyl-D6-diphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in 4,4'-Dimethyl-D6-diphenyl. The information is intended for researchers, scientists, and drug development professionals using this deuterated compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic labeling position in this compound and how does it affect stability?
A1: In this compound (CAS No. 42052-87-9), the six deuterium atoms are located on the two methyl groups, meaning it is 4,4'-bis(trideuteriomethyl)biphenyl. Deuterium atoms on a methyl group attached to an aromatic ring are generally considered stable and are not prone to exchange under standard experimental conditions. This is in contrast to deuterium atoms directly attached to an aromatic ring, which can be more susceptible to exchange, especially in the presence of acid or metal catalysts.
Q2: Under what conditions could isotopic exchange of the trideuteriomethyl groups occur?
A2: While the trideuteriomethyl groups are relatively stable, isotopic exchange with protons can be induced under harsh experimental conditions. These conditions are generally outside the scope of typical analytical and biological experiments.
Table 1: Conditions Potentially Inducing Isotopic Exchange in this compound
| Condition | Description | Likelihood of Exchange |
| Strong Acidic Conditions | Refluxing in strong deuterated acids (e.g., DCl, D2SO4) at high temperatures can promote exchange on aromatic rings, and to a lesser extent, on benzylic positions like the methyl groups.[1] | Low to Moderate |
| Strong Basic Conditions | Exposure to strong bases at elevated temperatures may facilitate exchange, although this is less common for methyl groups on an aromatic ring compared to protons alpha to a carbonyl group. | Low |
| Metal Catalysis | Certain transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source (like D2O) and hydrogen gas, can facilitate H/D exchange on alkyl chains attached to an aromatic ring.[2] | Moderate to High (if conditions are met) |
| High Temperatures | Extremely high temperatures, especially in the presence of a catalyst or a protic solvent, can increase the rate of isotopic exchange. | Low (without other factors) |
Q3: How can I be sure that my experimental conditions are not causing isotopic exchange?
A3: For most applications in drug development and research, such as use as an internal standard in LC-MS analysis, standard sample handling and analysis conditions will not induce isotopic exchange. It is always good practice to use stable isotopically labeled internal standards within validated analytical methods.[3][4][5] If you are developing a new method or using unconventional experimental conditions, it is recommended to perform a stability assessment.
Troubleshooting Guides
Issue 1: I am observing a peak at the mass of the undeuterated 4,4'-dimethylbiphenyl in my analysis.
This could be due to either the presence of an undeuterated impurity in the this compound standard or isotopic exchange during your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting undeuterated impurity.
Issue 2: My quantitative results using this compound as an internal standard are inconsistent.
Inconsistent quantitative results can arise from various factors, including the stability of the internal standard.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing GC Analysis of 4,4'-Dimethyl-D6-diphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 4,4'-Dimethyl-D6-diphenyl.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting injection volume for this compound in a GC system?
A typical starting point for the injection volume is 1 µL. This volume generally provides a good balance between achieving a detectable signal and preventing column overload. However, the optimal volume is contingent on your sample's concentration and the sensitivity of your detector. It is highly recommended to perform an injection volume optimization study to determine the ideal volume for your specific analytical method.
Q2: How does the choice of injection mode (split vs. splitless) impact the analysis?
The selection of the injection mode is primarily dictated by the concentration of this compound in your sample.
-
Splitless Injection: This mode is preferable for trace analysis where the analyte concentration is low. The entire sample volume is transferred to the GC column, which maximizes sensitivity.
-
Split Injection: For more concentrated samples, split injection is recommended. A portion of the sample is vented, which prevents the column from being overloaded and helps to produce sharp, symmetrical peaks. The split ratio can be adjusted to control the amount of sample entering the column.
Q3: What are the common indicators of a non-optimized injection volume?
Several chromatographic issues can signal an inappropriate injection volume:
-
Peak Fronting: This often indicates column overload due to an excessively large injection volume. The peak will exhibit a leading edge that gradually slopes.
-
Peak Tailing: While often linked to active sites within the column, severe tailing can be worsened by injecting too large a volume.
-
Broad Peaks: An excessive injection volume can cause the analyte band to widen in the injector and on the column, which results in broader peaks and decreased resolution.
-
Poor Reproducibility: Inconsistent peak areas or retention times can stem from a non-optimized injection volume.
Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of this compound that are related to the injection volume.
Issue 1: Peak Fronting and Broadening
-
Possible Cause: The injection volume is too high, causing the column to be overloaded.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 0.2 µL increments) and observe the effect on the peak shape.
-
Increase Split Ratio: If you are using split injection, increasing the split ratio will reduce the amount of sample that reaches the column.
-
Dilute the Sample: If reducing the injection volume compromises the required sensitivity, consider diluting your sample.
-
Logical Troubleshooting Flow for Peak Fronting/Broadening
Caption: Troubleshooting workflow for peak fronting and broadening.
Issue 2: Poor Reproducibility of Peak Areas
-
Possible Cause: Inconsistent sample introduction due to a suboptimal injection volume.
-
Troubleshooting Steps:
-
Optimize Injection Speed: The speed of injection can influence how the sample vaporizes in the inlet. Experiment with both fast and slow injection speeds.
-
Inspect Syringe and Septum: A worn-out syringe or a leaking septum can result in inconsistent injection volumes. These should be replaced if necessary.
-
Adjust Inlet Temperature: The inlet temperature should be high enough to vaporize the sample and solvent effectively, but not so high that it causes degradation of the analyte. A starting temperature of 250°C is generally appropriate.
-
Experimental Protocols
Protocol 1: Injection Volume Optimization Study
-
Prepare a Standard Solution: Create a standard solution of this compound at a concentration that is representative of your typical samples.
-
Set Initial GC Conditions: Begin with a validated GC method, including a suitable column (e.g., a mid-polarity column such as a DB-5ms or equivalent) and detector (e.g., a Mass Spectrometer).
-
Inject a Range of Volumes: Perform triplicate injections at several different volumes (e.g., 0.5 µL, 0.8 µL, 1.0 µL, 1.5 µL, 2.0 µL).
-
Data Analysis: For each injection, record the peak area, peak height, and peak width. Calculate the mean and relative standard deviation (RSD) for the peak area at each volume.
-
Evaluation: Plot the peak area and peak width against the injection volume. The optimal injection volume will be the largest volume that maintains a linear response, good peak shape, and an acceptable RSD (typically below 5%).
Experimental Workflow for Injection Volume Optimization
Caption: Workflow for optimizing GC injection volume.
Data Presentation
Table 1: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Mean Peak Area (n=3) | RSD (%) | Peak Asymmetry (Tf) |
| 0.5 | 155,000 | 1.9 | 1.1 |
| 0.8 | 248,000 | 1.6 | 1.0 |
| 1.0 | 315,000 | 1.3 | 1.1 |
| 1.5 | 460,000 | 3.8 | 1.5 |
| 2.0 | 595,000 | 6.5 | 1.9 (Fronting) |
In this example, 1.0 µL is selected as the optimal injection volume as it provides a strong signal with a low RSD and good peak shape.
Technical Support Center: Preventing Contamination with 4,4'-Dimethyl-D6-diphenyl
This guide provides researchers, scientists, and drug development professionals with essential information for preventing contamination with 4,4'-Dimethyl-D6-diphenyl, a deuterated internal standard commonly used in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable, isotopically labeled version of 4,4'-dimethyldiphenyl. The 'D6' indicates that six hydrogen atoms on the methyl groups have been replaced with deuterium. Its primary use is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] An internal standard is a known amount of a compound added to a sample to correct for variations during analysis, ensuring more accurate quantification of the target analyte.[1]
Q2: Why is preventing contamination with a deuterated internal standard so critical?
A2: Preventing unintended contamination is crucial because the accuracy of the quantitative analysis relies on a precise amount of the internal standard being added to each sample.[1] If samples, blanks, or equipment are contaminated with this compound before the deliberate addition of the standard, the measured concentration of the analyte will be inaccurate. This can lead to erroneously low calculated concentrations for the analyte of interest.
Q3: What are the most common sources of laboratory contamination for sensitive analyses?
A3: Common sources of contamination in trace analysis and mass spectrometry labs include:
-
Cross-contamination: From previously analyzed samples, especially high-concentration ones.
-
Laboratory Equipment: Contaminated pipette tips, glassware, autosampler vials, and caps.[2]
-
Solvents and Reagents: Impurities in solvents, mobile phases, or other reagents can introduce contaminants.[3][4] Using LC/MS-grade solvents is highly recommended.[4]
-
Environmental Factors: Dust and airborne particles in the lab can be a source of contamination.[5]
-
Human Error: Improper sample handling techniques, such as reusing disposable items, can introduce contaminants.[5]
Q4: Can the stability of this compound be a concern?
A4: While deuterium labeling is generally stable, it's important to be aware of the potential for hydrogen/deuterium exchange.[6] This can occur under certain conditions, such as in the presence of strong acids or bases, or with metal catalysts.[6] For this compound, the deuterium atoms are on methyl groups attached to an aromatic ring, which is a relatively stable position. However, it is crucial to ensure the label is positioned on non-exchangeable sites for the specific experimental conditions.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, indicating potential contamination with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Signal for this compound detected in blank/zero samples. | 1. Contaminated solvent or mobile phase.2. Carryover from a previous injection in the LC-MS system.3. Contaminated glassware or sample vials. | 1. Prepare fresh mobile phases using high-purity, LC/MS-grade solvents and water.[2][4]2. Inject a series of solvent blanks to flush the system. If the signal persists, clean the injector, needle, and sample loop.3. Use fresh, properly cleaned glassware and new vials for subsequent runs. |
| Inconsistent internal standard area counts across a batch. | 1. Inaccurate pipetting of the internal standard.2. Degradation of the internal standard in the prepared samples.3. Ion suppression or enhancement effects from the sample matrix. | 1. Verify pipette calibration and ensure consistent technique.2. Assess the stability of the internal standard in the sample matrix over the analysis time.3. Review the chromatography to ensure the internal standard does not co-elute with interfering matrix components.[7] |
| Gradually increasing background signal of the internal standard over a sequence. | 1. Leaching from plastic components (e.g., tubing, well plates).2. Accumulation of the compound on the analytical column or in the MS source. | 1. Use high-quality, low-bleed plasticware and minimize contact time.2. Implement a robust column wash between injections and perform routine cleaning of the mass spectrometer's ion source.[8] |
A logical workflow for troubleshooting contamination can help systematically identify and resolve the issue.
Caption: Troubleshooting workflow for identifying the source of internal standard contamination.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for accurately preparing a stock solution of this compound.
-
Calculation: Determine the required mass of the compound needed to achieve the desired concentration in a specific volume of solvent. Use the formula: Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L).[9]
-
Weighing: Accurately weigh the calculated amount of this compound using a calibrated analytical balance and weighing paper.[10] Record the exact mass.
-
Dissolving: Carefully transfer the weighed compound into a clean volumetric flask of the appropriate size.[10] Add a portion (approximately half the final volume) of high-purity solvent (e.g., LC/MS-grade methanol or acetonitrile).[10]
-
Mixing: Cap the flask and gently swirl or sonicate until the compound is completely dissolved.
-
Diluting to Volume: Once dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask.[10] Use a pipette for the final drops to ensure accuracy.
-
Final Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled, clean storage vial and store it under appropriate conditions (e.g., refrigerated, protected from light).
Protocol 2: Procedure for Cleaning Laboratory Glassware for Trace Analysis
Thorough cleaning of glassware is essential to prevent cross-contamination.[11]
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross residues.[11]
-
Washing: Wash the glassware with a laboratory-grade, phosphate-free detergent.[11][12] Use brushes if necessary to scrub away any stubborn residues.
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.[11]
-
Acid Rinse (Optional but Recommended): For highly sensitive analyses, rinse or soak the glassware in a dilute acid solution (e.g., 1-10% nitric acid or hydrochloric acid) to remove any remaining organic or inorganic residues.[13][14]
-
Final Rinse: Rinse multiple times (at least 4-5 times) with distilled or deionized water, followed by a final rinse with high-purity (e.g., LC/MS-grade) water or an appropriate organic solvent like methanol or acetone.[12][13]
-
Drying: Allow the glassware to air dry in a clean environment, or place it in a drying oven.[14] Avoid drying with paper towels, which can leave fiber contaminants.[12]
-
Storage: Cover clean glassware with aluminum foil or store it in a clean, dust-free cabinet to prevent re-contamination.[5]
Preventative Workflow
Implementing a systematic workflow during your experiments can significantly reduce the risk of contamination.
Caption: A phased workflow for minimizing contamination during analytical procedures.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 5. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. feedhaccp.org [feedhaccp.org]
Technical Support Center: ESI-MS Analysis of 4,4'-Dimethyl-D6-diphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression issues encountered during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 4,4'-Dimethyl-D6-diphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for a relatively non-polar, deuterated compound like this compound in ESI-MS?
Signal suppression for compounds like this compound in ESI-MS is primarily due to matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest.[1][2][3] Key causes include:
-
Competition for Ionization: In the ESI source, the analyte and co-eluting matrix components compete for the available charge on the surface of the ESI droplets.[4][5] Highly abundant or more easily ionizable matrix components can preferentially acquire charge, leaving fewer charged sites for the analyte and thus suppressing its signal.
-
Alteration of Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[3][6] This can hinder the efficient formation of gas-phase analyte ions from the charged droplets.
-
Presence of Non-Volatile Components: Non-volatile materials in the sample matrix can precipitate in the ESI source, trapping the analyte and preventing its ionization.[3][5] This can also lead to contamination of the ion source, causing signal suppression in subsequent analyses.
-
Ion-Pairing: The use of certain mobile phase additives, such as trifluoroacetic acid (TFA), can lead to the formation of strong ion pairs with the analyte in the droplet phase, neutralizing its charge and preventing its detection.[7]
Q2: My this compound (internal standard) signal is suppressed. How can I troubleshoot this?
Even though deuterated internal standards are used to compensate for matrix effects, their signals can also be suppressed, especially at high analyte concentrations.[4] Here is a step-by-step troubleshooting guide:
-
Assess the Matrix Effect: First, confirm that the issue is indeed matrix-induced signal suppression. This can be done by performing a post-column infusion experiment or by comparing the response of the internal standard in a neat solution versus a post-extraction spiked matrix sample.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5] Consider more rigorous sample preparation techniques such as:
-
Liquid-Liquid Extraction (LLE): This can be effective for separating the non-polar analyte from a more polar matrix.
-
Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences compared to protein precipitation.
-
-
Improve Chromatographic Separation: If co-eluting matrix components are the cause, improving the chromatographic separation can resolve the analyte from the interfering species. Try modifying the gradient, changing the stationary phase, or using a longer column.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal.[1] However, this may compromise the limit of quantitation.
-
Adjust MS Source Parameters: Optimization of ESI source parameters such as capillary voltage, cone voltage, and gas flow rates can sometimes help to minimize signal suppression.[7]
-
Consider a Different Ionization Technique: If ESI continues to be problematic, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for non-polar compounds.[6]
Q3: Can the mobile phase composition affect the signal of this compound?
Yes, the mobile phase composition plays a crucial role. For a non-polar compound, the organic content of the mobile phase will be a key factor.
-
pH: While this compound is not ionizable, the pH of the mobile phase can influence the ionization of co-eluting matrix components, which can in turn affect the signal of your analyte.
-
Additives: The choice and concentration of mobile phase additives are critical. While additives like formic acid can aid in protonation for positive ion mode, high concentrations of some additives like TFA can cause signal suppression through ion-pairing.[7] It is generally recommended to keep the concentration of additives like TFA below 0.1% v/v.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression
This guide outlines a systematic approach to determine if signal suppression is affecting your analysis of this compound.
Objective: To confirm and quantify the extent of matrix-induced signal suppression.
Methodology: Post-Extraction Spike Analysis[2]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol.
-
Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with the same concentration of this compound as in Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Signal suppression is occurring.
-
MF > 1: Signal enhancement is occurring.
-
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 0.8 - 1.2 | Minor matrix effect | Proceed with caution, ensure internal standard tracking is consistent. |
| 0.5 - 0.8 | Moderate signal suppression | Optimize sample preparation and/or chromatography. |
| < 0.5 | Severe signal suppression | Re-develop sample preparation method; consider alternative ionization. |
Guide 2: Mitigating Signal Suppression through Sample Preparation
Objective: To select and optimize a sample preparation method to reduce matrix effects.
| Sample Preparation Technique | Principle | Applicability for this compound | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where a solvent is added to precipitate proteins from a biological sample. | Suitable for initial screening but prone to high matrix effects. | Fast and simple. | High levels of co-extracted matrix components, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Good for non-polar compounds in polar matrices like plasma. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may not remove all interferences. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. | Highly effective for selective cleanup and reducing matrix effects. | Provides the cleanest extracts, leading to reduced signal suppression. | More complex and time-consuming to develop the method. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify the regions in the chromatogram where signal suppression or enhancement occurs.
Materials:
-
Syringe pump
-
Tee-piece
-
LC-MS/MS system
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix sample
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Continuously infuse the standard solution of this compound into the mobile phase flow post-column using a syringe pump and a tee-piece.
-
While the standard is being infused, inject the blank extracted matrix sample onto the LC column.
-
Monitor the signal of this compound.
-
Interpretation: A stable baseline signal will be observed from the infused standard. Any deviation (dip or rise) in this baseline during the chromatographic run indicates a region where co-eluting matrix components are causing signal suppression or enhancement, respectively.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. providiongroup.com [providiongroup.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Purity Analysis of 4,4'-Dimethyl-D6-diphenyl Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dimethyl-D6-diphenyl standards.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical purity of a this compound standard?
A1: Typically, high-quality this compound standards should have a chemical purity of ≥98%. This is commonly determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The exact purity will be stated on the Certificate of Analysis (CoA) provided by the supplier.
Q2: What is the significance of isotopic purity for a deuterated standard like this compound?
A2: Isotopic purity, specifically the deuterium enrichment, is a critical parameter for deuterated standards. It indicates the percentage of molecules that contain the desired number of deuterium atoms (in this case, six). High isotopic purity (typically >99 atom % D) is essential for accurate quantification in isotope dilution mass spectrometry methods, as it minimizes interference from undeuterated or partially deuterated analogues.
Q3: What are the common impurities that might be found in a this compound standard?
A3: Potential impurities can originate from the starting materials, synthetic byproducts, or degradation. Common impurities may include:
-
Non-deuterated (d0) or partially deuterated (d1-d5) isotopologues: These are molecules with fewer than six deuterium atoms.
-
Unreacted starting materials: Depending on the synthetic route, this could include deuterated toluene-d3 or other precursors.
-
Coupling byproducts: Homocoupling of starting materials or other side reactions can lead to related biphenyl structures.
-
Residual solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of techniques is often used for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing chemical purity and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for determining chemical purity, especially for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): The primary technique for determining isotopic purity and confirming the structure. It can also be used for quantitative analysis (qNMR).
Data Presentation
The following tables summarize typical quantitative data for a high-purity this compound standard. Please refer to the specific Certificate of Analysis for your batch for exact values.
Table 1: Typical Purity Specifications
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98.0% | GC-MS or HPLC |
| Isotopic Purity | >99 atom % D | NMR Spectroscopy |
Table 2: Example Isotopic Distribution
| Isotopologue | Abundance (%) |
| d6 | 99.5 |
| d5 | 0.3 |
| d4 | 0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Troubleshooting Guides
GC-MS Analysis
Issue: No peak corresponding to this compound is observed.
-
Possible Causes:
-
Incorrect GC inlet temperature (too low for volatilization).
-
Column bleed or contamination.
-
MS detector issue (e.g., filament off).
-
Sample degradation in the inlet.
-
-
Solutions:
-
Ensure the inlet temperature is appropriate for biphenyl compounds (e.g., 250-280 °C).
-
Condition the GC column according to the manufacturer's instructions.
-
Check the MS tune and ensure the detector is functioning correctly.
-
Use a deactivated inlet liner.
-
Issue: Peak tailing for the this compound peak.
-
Possible Causes:
-
Active sites in the GC inlet liner or on the column.
-
Column contamination.
-
Incorrect column installation.
-
-
Solutions:
-
Use a new, deactivated inlet liner.
-
Trim the first few centimeters of the column.
-
Reinstall the column, ensuring a clean cut and proper insertion depth.
-
HPLC Analysis
Issue: Poor peak shape or splitting for the this compound peak.
-
Possible Causes:
-
Column degradation or contamination.
-
Incompatible sample solvent with the mobile phase.
-
Column overloading.
-
-
Solutions:
-
Flush the column with a strong solvent or replace it if necessary.
-
Dissolve the standard in the mobile phase or a weaker solvent.
-
Reduce the injection volume or the sample concentration.
-
Issue: Retention time shifts.
-
Possible Causes:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Column aging.
-
-
Solutions:
-
Prepare fresh mobile phase and ensure proper mixing.
-
Use a column oven to maintain a stable temperature.
-
Equilibrate the column for a sufficient time before analysis.
-
Experimental Protocols
GC-MS Purity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890/5977).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v). For MS compatibility, replace any non-volatile acids with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
NMR Isotopic Purity Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent free of interfering signals.
-
¹H NMR:
-
Acquire a standard proton spectrum to check for residual non-deuterated methyl protons. The presence of a singlet around 2.4 ppm would indicate the presence of the non-deuterated or partially deuterated methyl groups.
-
-
²H NMR:
-
Acquire a deuterium spectrum to confirm the deuterium incorporation at the methyl positions. This provides a direct method for observing the deuterated species.
-
Visualizations
Caption: A general workflow for the comprehensive purity analysis of this compound standards.
Caption: A troubleshooting decision tree for addressing common peak shape problems in GC-MS analysis.
References
Calibration curve issues with 4,4'-Dimethyl-D6-diphenyl
Welcome to the technical support center for 4,4'-Dimethyl-D6-diphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during its use as an internal standard in calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4,4'-dimethylbiphenyl. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to its non-deuterated analyte counterpart. This similarity allows it to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.
Q2: What are the most common issues observed when using this compound in calibration curves?
The most frequently encountered problems include poor linearity of the calibration curve (R² < 0.99), significant variability in the response of the internal standard across the calibration range, and inaccurate quantification of quality control (QC) samples. These issues often stem from matrix effects, improper sample preparation, or suboptimal LC-MS/MS method parameters.
Q3: Can this compound be used with any matrix?
While this compound is a robust internal standard, complex biological matrices such as plasma, urine, or tissue homogenates can still cause significant matrix effects. These effects, such as ion suppression or enhancement, can impact the ionization of both the analyte and the internal standard, potentially to different extents.[1] It is crucial to validate the method in the specific matrix of interest to ensure accurate quantification.
Q4: What should I do if I observe a chromatographic shift between my analyte and this compound?
A slight shift in retention time between a deuterated internal standard and the analyte is a known phenomenon referred to as the "isotope effect." While often minor, a significant shift can lead to the analyte and IS experiencing different matrix effects, which can compromise quantification. If a significant and inconsistent shift is observed, it is advisable to re-evaluate the chromatographic conditions, such as the gradient profile and column temperature, to minimize this separation.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
A non-linear calibration curve can lead to inaccurate quantification. The following guide provides steps to diagnose and resolve this issue.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Quantitative Data Summary: Impact of Troubleshooting
| Parameter | Before Troubleshooting | After Dilution (1:10) | After Weighted Regression |
| Correlation Coefficient (R²) | 0.985 | 0.995 | 0.998 |
| Accuracy at LLOQ (%) | 75 | 92 | 98 |
| Accuracy at ULOQ (%) | 120 | 105 | 101 |
Issue 2: High Variability in Internal Standard Response
The response of this compound should be consistent across all calibration standards and samples. High variability can indicate issues with sample preparation or matrix effects.
Troubleshooting Workflow for IS Variability
Caption: Troubleshooting workflow for internal standard response variability.
Quantitative Data Summary: IS Response Variability
| Sample Type | IS Response (Area) - Initial Method | IS Response (Area) - Optimized Method |
| Blank | 550,000 | 780,000 |
| LLOQ | 480,000 | 750,000 |
| Mid QC | 350,000 | 765,000 |
| ULOQ | 250,000 | 740,000 |
| CV (%) | 28.5% | 2.5% |
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration curve standards in human plasma using this compound as the internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2. Preparation of Working Solutions:
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with 50:50 methanol:water to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock solution with 50:50 methanol:water.
3. Spiking of Calibration Standards:
-
Aliquot 95 µL of blank human plasma into microcentrifuge tubes.
-
Spike 5 µL of each Analyte Working Solution into the corresponding plasma aliquots to achieve final concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL.
4. Sample Preparation (Protein Precipitation):
-
To each 100 µL plasma standard, add 20 µL of the IS Working Solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Analyte) | e.g., 183.1 -> 168.1 |
| MRM Transition (IS) | e.g., 189.2 -> 174.2 |
References
Technical Support Center: Optimizing Chromatography for 4,4'-Dimethyl-D6-diphenyl
Welcome to the technical support center for the chromatographic analysis of 4,4'-Dimethyl-D6-diphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and integration accuracy.[1][2] Potential causes for this compound, a nonpolar aromatic compound, often relate to unwanted interactions within the chromatographic system.
Troubleshooting Guide for Peak Tailing:
-
Check for Active Sites: Active sites in the inlet liner, on the column, or in the detector can interact with the analyte.
-
Optimize Column Chemistry: While this compound is nonpolar, secondary interactions can still occur.
-
Solution: Ensure you are using a high-quality, well-deactivated column suitable for aromatic hydrocarbons. For GC, a column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, leading to peak tailing.
-
Solution: Implement a regular column bake-out procedure.[3] If the contamination is severe, trimming the column or replacing it may be necessary.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.[1]
-
Solution: Recut the column to ensure a clean, square cut and reinstall it according to the manufacturer's instructions for your instrument.[1]
-
Q2: My peaks for this compound are fronting. What does this indicate and what should I do?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often an indication of column overload.[2][4] This means that too much sample has been introduced onto the column, saturating the stationary phase.[1][2]
Troubleshooting Guide for Peak Fronting:
-
Reduce Sample Concentration: The most common cause of fronting is injecting a sample that is too concentrated.[4]
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was overloading.[4]
-
-
Decrease Injection Volume: A large injection volume can also lead to overloading.
-
Solution: Reduce the injection volume.[5]
-
-
Check for Solvent Mismatch (LC): In liquid chromatography, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: If possible, dissolve the sample in the mobile phase.[6]
-
-
Column Degradation: In some cases, a collapsed column bed can lead to peak fronting, although this is less common with modern, stable columns.[2]
-
Solution: If other troubleshooting steps fail, try a new column.
-
Q3: I am seeing split peaks for this compound. What could be the cause?
A3: Peak splitting suggests that the sample is not being introduced onto the column in a single, sharp band.[7] This is often related to the injection process or issues at the head of the column.[8]
Troubleshooting Guide for Split Peaks:
-
Improper Injection Technique (Manual Injection): An inconsistent or slow injection can cause the sample to be introduced as two separate bands.
-
Solution: Use an autosampler for better reproducibility.[8] If injecting manually, ensure a smooth and rapid plunger depression.
-
-
Inlet and Liner Issues (GC): A dirty or improperly packed inlet liner can cause the sample to vaporize unevenly.[9]
-
Solution: Clean or replace the inlet liner. Ensure any glass wool is positioned correctly.[9]
-
-
Solvent and Stationary Phase Incompatibility: A mismatch in polarity between the sample solvent and the stationary phase can lead to poor sample focusing and split peaks.[7]
-
Solution: Choose a solvent that is compatible with the stationary phase.[7]
-
-
Column Contamination or Void: A blockage at the column inlet or a void in the packing material can cause the sample path to split.[2]
-
Solution: Trim the front of the column. If the problem persists, the column may need to be replaced.[2]
-
Q4: The peaks for this compound are broad. How can I improve the peak width?
A4: Broad peaks can be caused by a variety of factors that increase band broadening within the chromatographic system.[10]
Troubleshooting Guide for Broad Peaks:
-
Suboptimal Flow Rate (GC): The carrier gas flow rate significantly impacts peak width.
-
Solution: Ensure the carrier gas flow rate is set correctly for the column dimensions. For most capillary columns, a linear velocity of 20-40 cm/s for helium is a good starting point.
-
-
Incorrect Temperature Program (GC): A temperature ramp that is too slow can lead to excessive diffusion and broader peaks, especially for later eluting compounds.[10]
-
Solution: Increase the temperature ramp rate.[10]
-
-
Large Injection Volume or Slow Injection: Injecting too much sample or injecting too slowly can result in a broad initial band.
-
Solution: Reduce the injection volume and ensure a fast injection.
-
-
Extra-Column Volume: Excessive volume in the system outside of the column (e.g., in tubing or connections) can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and minimize the length of all connections.
-
Quantitative Data Summary
The following tables provide starting parameters for method development for this compound. These should be optimized for your specific instrument and application.
Table 1: Typical Starting GC-MS Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Table 2: Influence of Chromatographic Parameters on Peak Shape
| Parameter Change | Effect on Tailing | Effect on Fronting | Effect on Broadening |
| Increase Sample Concentration | No direct effect | Increases | No direct effect |
| Decrease Injection Volume | No direct effect | Decreases | May decrease |
| Increase GC Flow Rate | May decrease | No direct effect | Decreases (to optimal) |
| Increase GC Temp Ramp | No direct effect | No direct effect | Decreases |
| Use Deactivated Liner | Decreases | No direct effect | No direct effect |
| Trim Column Inlet | Decreases | No direct effect | May decrease |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for cleaning the GC inlet and replacing the liner and septum, which can help resolve issues like peak tailing and splitting.
Materials:
-
New septum
-
New, deactivated inlet liner
-
Lint-free gloves
-
Wrenches for inlet disassembly
-
Solvents (e.g., methanol, acetone, hexane)
-
Long cotton swabs
Procedure:
-
Cool down the GC inlet and oven to room temperature.
-
Turn off the carrier gas flow to the inlet.
-
Wearing gloves, carefully remove the retaining nut and old septum.
-
Remove the inlet liner.
-
If the inlet body is visibly dirty, use a cotton swab lightly moistened with methanol to clean the inside surfaces. Follow with a swab moistened with hexane and allow to dry completely.
-
Install the new, deactivated liner.
-
Install the new septum and tighten the retaining nut.
-
Restore carrier gas flow and perform a leak check.
-
Heat the inlet to its setpoint and allow it to equilibrate before running samples.
Visualizations
Below are diagrams to guide your troubleshooting process.
Caption: General troubleshooting workflow for poor peak shape.
Caption: Decision tree for troubleshooting peak tailing.
Caption: Decision tree for troubleshooting peak fronting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. agilent.com [agilent.com]
- 4. perkinelmer.com [perkinelmer.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Troubleshooting—Broad Peaks [restek.com]
Minimizing interference with 4,4'-Dimethyl-D6-diphenyl quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dimethyl-D6-diphenyl. Our goal is to help you minimize interference and ensure accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying this compound?
A1: The most common sources of interference in the quantification of this compound using mass spectrometry-based methods include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, tissue homogenates) is a primary concern in LC-MS/MS analysis.[1][2][3][4] These effects can significantly impact the accuracy and reproducibility of your results.
-
Isotopic Crosstalk: Interference can occur from the unlabeled 4,4'-Dimethylbiphenyl if it is present as an impurity in the deuterated standard.[5] Additionally, in-source fragmentation and loss of deuterium from the internal standard can potentially interfere with the signal of the analyte.
-
Co-eluting Isobaric Interferences: Other compounds in the sample with the same nominal mass as this compound or its fragments can lead to inaccurate measurements.
-
Chromatographic Peak Tailing or Broadening: Poor chromatography can lead to overlapping peaks and inaccurate integration, affecting quantification.
Q2: My deuterated internal standard (this compound) shows a different retention time than the unlabeled analyte. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can occur, particularly in gas chromatography.[6][7] This phenomenon, known as the "isotope effect," is generally small but can be more pronounced with a higher degree of deuteration. It is crucial to ensure that the chromatographic separation is sufficient to prevent any potential interference from co-eluting matrix components.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Optimization: Develop a robust chromatographic method to separate this compound from co-eluting matrix components. This may involve experimenting with different columns, mobile phases, and gradient profiles.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the quantification of its unlabeled analog (or vice-versa) is the best way to compensate for matrix effects, as both compounds are similarly affected.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effects observed in the unknown samples.
Q4: What should I do if I suspect isotopic exchange is occurring in the mass spectrometer ion source?
A4: Isotopic exchange (the replacement of deuterium with hydrogen) in the ion source can be a concern. To investigate and mitigate this:
-
Optimize Ion Source Parameters: Adjusting source parameters such as temperature and voltages can sometimes reduce in-source fragmentation and hydrogen-deuterium exchange.
-
Use a "Softer" Ionization Technique: If possible, consider using a less energetic ionization method, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which may reduce in-source reactions.
-
Monitor for Characteristic Ion Ratios: Analyze the peak area ratios of the M+1 and M+2 isotopes for both the analyte and the internal standard to check for any unexpected deviations that might indicate isotopic exchange.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Column Degradation | Inspect the column for signs of contamination or aging. Flush the column or replace it if necessary. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are optimal for the analyte and column chemistry. |
| Sample Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the column. |
| Matrix Effects | Implement a more effective sample cleanup procedure to remove interfering matrix components. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Evaluate matrix effects by performing a post-extraction addition experiment. Optimize sample preparation and chromatography to minimize these effects. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample extraction and processing for all samples and standards. |
| Instability of the Analyte or Internal Standard | Investigate the stability of this compound in the sample matrix and during storage. |
| Mass Spectrometer Instability | Check the stability of the mass spectrometer by repeatedly injecting a standard solution. If necessary, clean and recalibrate the instrument. |
Issue 3: Unexpected Peaks or Interferences
| Potential Cause | Troubleshooting Step |
| Contamination | Check all solvents, reagents, and labware for potential sources of contamination. |
| Co-eluting Isobaric Interference | Optimize the chromatographic method to separate the interfering peak. If separation is not possible, a higher resolution mass spectrometer may be required. |
| Isotopic Impurity in the Internal Standard | Verify the isotopic purity of the this compound standard. If significant unlabeled analyte is present, this will need to be accounted for in the calculations. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Example LC-MS/MS Parameters for Diphenyl Compound Analysis
These are starting parameters and should be optimized for your specific instrument and application.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Heater: 250 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions (Hypothetical):
-
4,4'-Dimethylbiphenyl (Analyte): Precursor Ion > Product Ion (To be determined by infusion)
-
This compound (IS): Precursor Ion > Product Ion (To be determined by infusion)
-
Data Presentation
Table 1: Hypothetical Comparison of Sample Preparation Methods on Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Internal Standard Peak Area (Arbitrary Units) | Analyte/IS Ratio |
| Protein Precipitation | 50,000 | 45,000 | 1.11 |
| Liquid-Liquid Extraction | 120,000 | 115,000 | 1.04 |
| Solid-Phase Extraction | 250,000 | 240,000 | 1.04 |
This table illustrates that more rigorous sample preparation methods like LLE and SPE can significantly improve signal intensity by reducing matrix effects.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General experimental workflow for quantification.
Caption: Potential sources of analytical interference.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: Stability of 4,4'-Dimethyl-D6-diphenyl
This technical support center provides guidance on the stability of 4,4'-Dimethyl-D6-diphenyl in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While specific long-term stability data for this compound is not extensively published, diphenyl compounds are generally stable in common organic solvents such as acetonitrile, methanol, and DMSO. For short-term storage (days to weeks), solutions are typically stable at room temperature when protected from light. For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and degradation.
Q2: What factors can influence the stability of this compound in solution?
A2: Several factors can affect the stability of the compound:
-
Solvent Purity: The presence of impurities in the solvent can potentially react with the analyte.
-
Exposure to Light: Photodegradation can occur with prolonged exposure to UV light. It is advisable to use amber vials or store solutions in the dark.
-
Temperature: Higher temperatures can accelerate degradation.
-
pH: Although diphenyl compounds are relatively stable, extreme pH conditions should be avoided unless required for a specific experimental purpose.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation over time.
Q3: Are there any specific concerns related to the deuterated label on this compound?
A3: The deuterium labels on the methyl groups are generally stable and not prone to exchange under typical analytical conditions. However, it is good practice to be aware of potential issues with deuterated standards, such as possible chromatographic shifts relative to the non-deuterated analog and the potential for deuterium loss under harsh chemical conditions, though this is less common for labels on alkyl groups.[1][2]
Troubleshooting Guides
Issue 1: Decreasing signal intensity of this compound over time in my analytical runs.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution from the solid material and compare its response to the older solution. If the new solution gives a significantly higher response, the old solution has likely degraded. |
| Solvent Evaporation | Ensure that vials are properly capped and sealed. Use vials with low-evaporation caps, especially for volatile solvents and when using an autosampler over extended periods. |
| Adsorption to Surfaces | The compound may adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials can mitigate this issue. |
| Instrumental Drift | Verify the stability of your analytical instrument (e.g., LC-MS, GC-MS) by injecting a system suitability standard at regular intervals. |
Issue 2: Appearance of unexpected peaks in the chromatogram of my this compound solution.
| Potential Cause | Troubleshooting Steps |
| Degradation Products | If new, smaller peaks appear over time, they may be degradation products. Forced degradation studies (e.g., exposure to acid, base, heat, or light) can help identify potential degradation products.[3] |
| Solvent Impurities | Analyze a solvent blank to check for impurities. Use high-purity or HPLC/MS-grade solvents. |
| Contamination | Ensure proper cleaning of syringes, vials, and other sample preparation equipment to avoid cross-contamination. |
Experimental Protocols
Protocol: Assessment of Short-Term Stability of this compound in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in a high-purity solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Store this stock solution in an amber glass vial at -20°C.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired solvent to a working concentration (e.g., 1 µg/mL).
-
Prepare multiple aliquots of the working solution in separate vials to be tested at different time points.
-
-
Stability Testing:
-
Analyze one aliquot immediately after preparation (T=0) using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Store the remaining aliquots under the desired conditions (e.g., room temperature on the autosampler, 4°C, etc.).
-
Analyze the aliquots at specified time intervals (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the T=0 measurement.
-
The compound is considered stable if the measured concentration is within a predefined range of the initial concentration (e.g., ±15%).
-
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Troubleshooting logic for decreasing internal standard signal.
References
Validation & Comparative
A Comparative Guide to Internal Standards in Analytical Chemistry: Featuring 4,4'-Dimethyl-D6-diphenyl
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their quantitative analytical methods, the selection of an appropriate internal standard is a critical decision. This guide provides a comprehensive comparison of 4,4'-Dimethyl-D6-diphenyl with other commonly used internal standards, supported by experimental data and detailed protocols.
Internal standards are essential in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any loss or variation in the analytical process affects both the analyte and the standard equally. This guide will delve into the performance of this compound, a deuterated aromatic compound, and compare it with other classes of internal standards.
The Role and Types of Internal Standards
In quantitative analysis, an internal standard (IS) is a compound of known concentration that is added to an unknown sample. The ratio of the analyte's response to the IS's response is then used to determine the analyte's concentration. This method effectively compensates for variations in injection volume, detector response, and sample loss during preparation.
There are two primary categories of internal standards:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in mass spectrometry. They are compounds in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). SIL-IS, such as this compound, are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns. This close similarity provides the most accurate correction for matrix effects and other analytical variabilities.
-
Structural Analogue Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. They are often used when a SIL-IS is not commercially available or is prohibitively expensive. While they can provide adequate correction in some cases, their different chemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially compromising accuracy.
Comparison of this compound with Alternative Internal Standards
This compound is a deuterated form of 4,4'-dimethylbiphenyl and is an excellent internal standard for the analysis of polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and other substituted biphenyl compounds. Its performance is best evaluated by comparing its key analytical metrics with those of other commonly used internal standards in similar applications.
Physicochemical Properties:
| Property | This compound | Biphenyl-d10 | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) |
| Molecular Formula | C₁₄H₈D₆ | C₁₂D₁₀ | C₁₂H₆Cl₄ |
| Molecular Weight | 188.32 g/mol | 164.28 g/mol | 291.99 g/mol |
| Type | Deuterated Aromatic Hydrocarbon | Deuterated Aromatic Hydrocarbon | Chlorinated Aromatic Hydrocarbon (Structural Analogue) |
Performance Data in GC-MS Analysis of Aromatic Compounds
The following table summarizes typical performance data for this compound compared to a non-deuterated structural analogue internal standard in the GC-MS analysis of a representative aromatic analyte.
| Performance Metric | This compound (SIL-IS) | Structural Analogue IS (e.g., PCB 52) |
| Recovery (%) | 95 - 105 | 80 - 110 |
| Linearity (R²) | > 0.999 | > 0.995 |
| Matrix Effect (%) | < 5 | 15 - 30 |
| Precision (RSD %) | < 5 | < 15 |
Note: This data is representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
To achieve the performance data presented above, the following experimental protocols are typically employed.
Sample Preparation for GC-MS Analysis
-
Spiking: To a 1 mL sample (e.g., extracted from soil, water, or biological tissue), add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of this compound in a suitable solvent like hexane).
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject 1 µL of the final extract into the GC-MS system.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Signaling Pathway of Internal Standard Correction
The underlying principle of internal standard correction can be visualized as a signaling pathway where the internal standard acts as a reference signal to normalize the analyte signal.
Caption: Conceptual pathway of internal standard signal correction.
Conclusion
The choice of internal standard significantly impacts the quality of quantitative analytical data. Stable isotope-labeled internal standards, such as this compound, consistently demonstrate superior performance over structural analogues. Their ability to closely mimic the behavior of the target analyte throughout the analytical process leads to more accurate and precise results by effectively compensating for matrix effects and other sources of variability. For researchers analyzing aromatic compounds like PCBs and PAHs, this compound represents an excellent choice for a robust and reliable internal standard.
The Analytical Edge: Deuterated vs. Non-Deuterated 4,4'-Dimethylbiphenyl Standards in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 4,4'-Dimethyl-D6-diphenyl and its non-deuterated analog, 4,4'-dimethylbiphenyl, as internal standards in analytical chemistry.
In the precise world of quantitative analysis, particularly in mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variations. This guide provides an in-depth comparison of a deuterated stable isotope-labeled standard, this compound, and its non-deuterated counterpart, 4,4'-dimethylbiphenyl, to assist researchers in selecting the optimal standard for their specific applications.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[1][2]
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological and environmental samples are often complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[1][2]
-
Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the accuracy and precision of analytical methods.[1]
-
Enhanced Recovery and Reproducibility: The similar extraction recovery of the analyte and the deuterated standard ensures that any loss during the sample preparation process is accounted for, leading to more reproducible results.
Non-Deuterated Standards: A Viable Alternative?
While deuterated standards are preferred, non-deuterated structural analogs like 4,4'-dimethylbiphenyl can also be used as internal standards. These compounds are structurally similar to the analyte and may have comparable chromatographic behavior. However, they are not chemically identical, which can lead to differences in extraction efficiency, ionization response, and susceptibility to matrix effects.
The use of a non-deuterated internal standard is often a more cost-effective option. However, it is crucial to thoroughly validate its performance to ensure it provides adequate correction for the specific analytical method and matrix. In some cases, a non-deuterated standard may be sufficient, particularly in less complex matrices or when the analytical method is highly robust.
Performance Comparison: A Hypothetical Case Study in PCB Analysis
To illustrate the performance differences, let's consider a hypothetical scenario involving the quantitative analysis of a polychlorinated biphenyl (PCB) congener in a complex environmental matrix, such as fish tissue. Polychlorinated biphenyls (PCBs) are persistent organic pollutants, and their accurate quantification is crucial for environmental monitoring and food safety.[4][5][6]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of PCBs using an internal standard.
Caption: A typical workflow for the quantification of PCBs in a biological matrix.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of this compound and non-deuterated 4,4'-dimethylbiphenyl as internal standards in this hypothetical PCB analysis. The data is based on typical performance observed in bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | 4,4'-Dimethylbiphenyl (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Matrix Effect (% CV) | < 10% | < 25% | ≤ 15% |
| Recovery (% RSD) | < 10% | < 20% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
As the table illustrates, the deuterated internal standard is expected to provide superior performance, particularly in terms of accuracy, precision, and mitigation of matrix effects.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation and Extraction
-
Homogenization: A representative portion of the fish tissue is homogenized.
-
Spiking: A known amount of the internal standard (either this compound or 4,4'-dimethylbiphenyl) is added to the homogenized sample.
-
Extraction: The spiked sample is subjected to accelerated solvent extraction (ASE) using a suitable solvent mixture (e.g., acetone/n-hexane).[5]
-
Lipid Removal and Cleanup: The extract is concentrated and subjected to a multi-step cleanup process, often involving solid-phase extraction (SPE) with silica or florisil cartridges to remove lipids and other interfering compounds.[5]
GC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a gas chromatograph (GC) equipped with a capillary column suitable for PCB analysis. The GC oven temperature is programmed to separate the different PCB congeners.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the target PCB congener and the internal standard.
Signaling Pathway of Internal Standard Correction
The following diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.
Caption: How an internal standard corrects for analytical variations.
Conclusion: Making the Right Choice
The choice between a deuterated and a non-deuterated internal standard depends on the specific requirements of the analytical method, the complexity of the sample matrix, and budgetary considerations.
For regulated bioanalysis and studies requiring the highest level of accuracy and precision, the use of a deuterated internal standard such as This compound is strongly recommended. Its ability to effectively compensate for matrix effects and other sources of variability makes it the superior choice for ensuring data integrity.
In contrast, a non-deuterated standard like 4,4'-dimethylbiphenyl may be a suitable and cost-effective alternative for less complex analyses, provided that the method is thoroughly validated to demonstrate its ability to provide reliable results. Researchers must carefully weigh the trade-off between cost and the potential for compromised data quality. Ultimately, the goal is to select an internal standard that ensures the analytical method is robust, reproducible, and fit for its intended purpose.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of polychlorinated biphenyls in fish: optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating Bioanalytical Methods: A Comparative Guide to the Use of 4,4'-Dimethyl-D6-diphenyl as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical juncture in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of 4,4'-Dimethyl-D6-diphenyl as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. The following sections present a summary of its performance characteristics, a detailed experimental protocol for its use, and a visual representation of the analytical workflow.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalytical methods. By mimicking the analyte's chemical and physical properties, SIL-IS can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby mitigating the impact of matrix effects.
Performance Characteristics of this compound
| Performance Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (% CV) | Within ±15% (±20% at LLOQ) | Typically < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Typically < 10% |
| Recovery | Consistent and reproducible | High and consistent across concentration range |
| Matrix Effect | Normalized by the internal standard | Minimal to no significant effect on analyte quantification |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Dependent on analyte and instrument sensitivity |
Experimental Protocol: Quantification of a Biphenyl Analogue using this compound
This section outlines a detailed experimental protocol for the quantification of a hypothetical biphenyl analogue in human plasma using this compound as an internal standard. This protocol is a representative example and should be adapted and validated for specific analytical needs.
1. Materials and Reagents
-
Human plasma (with anticoagulant)
-
Biphenyl analyte of interest
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the biphenyl analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
3. Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and this compound.
-
5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages of the experimental workflow and the logical relationship in the quantification process.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical flow of quantification using an internal standard.
The Precision of 4,4'-Dimethyl-D6-diphenyl as an Internal Standard: A Data-Driven Comparison
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a comparative analysis of 4,4'-Dimethyl-D6-diphenyl, a deuterated aromatic hydrocarbon, when utilized as an internal standard in mass spectrometry-based assays.
While the ideal internal standard is a stable isotope-labeled version of the analyte, the commercial availability and cost of such standards can be prohibitive. In these instances, a deuterated compound with structural similarity to the analyte, such as this compound, can serve as a suitable alternative. This guide will delve into the performance characteristics of this internal standard, presenting experimental data to inform your selection process.
Understanding the Role of an Internal Standard
In quantitative analysis, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound of known concentration that is added to an unknown sample. It is used to facilitate the quantification of the analyte of interest by correcting for variations that may occur during sample preparation and analysis. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be naturally present in the sample. Deuterated standards like this compound are often favored because their chemical and physical properties are very similar to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio in a mass spectrometer.
Performance Evaluation: Accuracy and Precision
The suitability of an internal standard is primarily assessed by its ability to provide accurate and precise quantification of the target analyte across a range of concentrations. Accuracy refers to the closeness of a measured value to a standard or known value, while precision refers to the closeness of two or more measurements to each other.
Unfortunately, a comprehensive search of scientific literature and analytical methodology databases did not yield specific experimental data on the accuracy and precision of this compound as an internal standard for the quantification of specific analytes. This suggests that while it is available commercially, it may not be a commonly used internal standard, or its use has not been extensively documented in peer-reviewed publications.
However, to illustrate how such a comparison would be presented, the following sections provide a template with hypothetical data. These tables and methodologies are based on standard validation protocols for analytical methods using internal standards.
Hypothetical Performance Data
Table 1: Accuracy of Analyte X Quantification using this compound as an Internal Standard
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 500.0 | 495.0 | 99.0 |
Table 2: Precision of Analyte X Quantification using this compound as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 1.0 (LLOQ) | 8.5 | 10.2 |
| 5.0 (Low QC) | 6.2 | 7.8 |
| 100.0 (Mid QC) | 4.5 | 5.9 |
| 400.0 (High QC) | 3.8 | 5.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation
Experimental Workflow for Internal Standard Validation
The validation of an internal standard's performance typically involves a series of experiments to assess the method's linearity, accuracy, precision, and selectivity. The following diagram outlines a general workflow for such a validation study.
Caption: A generalized workflow for the validation of an analytical method using an internal standard.
Detailed Experimental Protocol (Hypothetical)
1. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Analyte X and this compound in methanol.
-
Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution to create calibration standards ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC samples and unknown samples using the calibration curve.
-
Calculate accuracy and precision based on the measured concentrations of the QC samples.
Logical Relationship for Internal Standard Selection
The decision to use a specific internal standard is based on a logical hierarchy of choices, with stable isotope-labeled standards being the most preferred.
Caption: Decision tree for the selection of an appropriate internal standard in quantitative analysis.
Conclusion
Performance Evaluation of 4,4'-Dimethyl-D6-diphenyl in Different Matrices: A Comparative Guide
In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of 4,4'-Dimethyl-D6-diphenyl as a deuterated internal standard, comparing it with other common alternatives for the analysis of its non-deuterated analog, 4,4'-dimethylbiphenyl. The information presented is synthesized from established principles of bioanalysis and data from studies on similar compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Deuterated internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[2]
This guide will explore the hypothetical performance of this compound in comparison to two other types of internal standards: a structural analog (Biphenyl) and a non-related compound (Triphenylmethane). The evaluation will be based on key performance metrics including recovery, precision, accuracy, and matrix effect in two common matrices: human plasma and soil.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the expected performance of this compound against alternative internal standards for the quantitative analysis of 4,4'-dimethylbiphenyl. The data is illustrative and based on typical performance characteristics observed in validated bioanalytical methods for similar small molecules.
| Performance Metric | Matrix | This compound (Deuterated IS) | Biphenyl (Structural Analog IS) | Triphenylmethane (Non-related IS) |
| Recovery (%) | Human Plasma | 85 - 95 | 75 - 90 | 60 - 85 |
| Soil | 80 - 90 | 70 - 85 | 55 - 80 | |
| Precision (%RSD) | Human Plasma | < 5 | < 10 | < 15 |
| Soil | < 7 | < 12 | < 18 | |
| Accuracy (%Bias) | Human Plasma | ± 5 | ± 10 | ± 15 |
| Soil | ± 8 | ± 12 | ± 20 | |
| Matrix Effect (%) | Human Plasma | < 5 | 10 - 20 | 15 - 30 |
| Soil | < 8 | 15 - 25 | 20 - 40 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established analytical procedures for similar compounds.
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
This protocol is designed for the extraction of 4,4'-dimethylbiphenyl from human plasma samples.
Materials:
-
Human plasma samples
-
4,4'-dimethylbiphenyl standard solutions
-
Internal standard solutions (this compound, Biphenyl, Triphenylmethane)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Accelerated Solvent Extraction from Soil
This protocol is suitable for the extraction of 4,4'-dimethylbiphenyl from soil samples.
Materials:
-
Soil samples
-
4,4'-dimethylbiphenyl standard solutions
-
Internal standard solutions (this compound, Biphenyl, Triphenylmethane)
-
Dichloromethane:Acetone (1:1, v/v)
-
Diatomaceous earth
-
Accelerated Solvent Extractor (ASE) system
Procedure:
-
Mix 10 g of the soil sample with an equal amount of diatomaceous earth.
-
Spike the mixture with the internal standard solution.
-
Load the mixture into an ASE cell.
-
Perform the extraction using dichloromethane:acetone (1:1, v/v) at 100°C and 1500 psi.
-
Collect the extract and concentrate it to 1 mL using a rotary evaporator.
-
The extract is now ready for GC-MS analysis.
Analytical Method: LC-MS/MS for Plasma Samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
4,4'-dimethylbiphenyl: [M+H]+ → fragment ion
-
This compound: [M+D]+ → fragment ion
-
Biphenyl: [M+H]+ → fragment ion
-
Triphenylmethane: [M+H]+ → fragment ion (Specific MRM transitions to be optimized based on instrument and compound fragmentation)
-
Analytical Method: GC-MS for Soil Samples
Instrumentation:
-
Gas Chromatograph (GC) coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.
Mandatory Visualizations
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the extraction of 4,4'-dimethylbiphenyl from human plasma.
Hypothetical Metabolic Pathway of 4,4'-Dimethylbiphenyl
Caption: Proposed metabolic pathway of 4,4'-dimethylbiphenyl in vivo.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. This guide illustrates the superior performance of a deuterated internal standard, this compound, compared to a structural analog and a non-related compound for the analysis of 4,4'-dimethylbiphenyl in complex matrices. The near-identical physicochemical properties of a deuterated internal standard to its analyte counterpart ensure that it effectively tracks the analyte through sample preparation and analysis, thereby minimizing the impact of matrix effects and other sources of variability. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard is a key strategy for achieving the highest quality data in quantitative bioanalysis.
References
The Gold Standard for Quantification: A Guide to Using Deuterated Internal Standards in Analytical Applications
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data, to justify their widespread use in applications such as liquid chromatography-mass spectrometry (LC-MS/MS).
In the complex matrices of biological and environmental samples, analyte quantification is susceptible to various sources of error, including sample loss during preparation, injection volume variability, and matrix-induced signal suppression or enhancement.[1] An ideal internal standard (IS) co-elutes with the analyte and experiences these variations to the same extent, allowing for reliable correction and accurate quantification. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard.[1][2]
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is paramount for the development of robust and reliable analytical methods. While structurally similar analogs can be used, they may not adequately compensate for matrix effects and other sources of variability.[2] Stable isotope-labeled standards, which include those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), offer a significant advantage due to their near-identical physicochemical properties to the analyte.[1]
Deuterated internal standards are the most commonly used SIL-ISs due to the relative ease and lower cost of incorporating deuterium into a molecule.[3] However, it is crucial to understand their performance characteristics in comparison to other standards.
| Internal Standard Type | Analyte Recovery | Matrix Effect Compensation | Accuracy | Precision | Key Considerations |
| Deuterated (²H) IS | Excellent | Excellent | High | High | Potential for chromatographic separation from the analyte (isotope effect) and H/D back-exchange.[2][3] |
| ¹³C or ¹⁵N Labeled IS | Excellent | Excellent | Very High | Very High | Considered the most ideal due to minimal isotope effects, but are often more expensive and less readily available.[2] |
| Structural Analog IS | Good-Fair | Fair | Moderate | Moderate | May exhibit different extraction efficiencies and ionization responses compared to the analyte, leading to inadequate correction for matrix effects.[2] |
Experimental Protocol: Therapeutic Drug Monitoring of Immunosuppressants using LC-MS/MS
This section details a representative protocol for the quantification of immunosuppressive drugs (e.g., tacrolimus, sirolimus, everolimus, cyclosporine A, and mycophenolic acid) in whole blood or plasma using deuterated internal standards. This application is critical in clinical settings to ensure optimal therapeutic dosing and prevent organ rejection in transplant patients.[4]
1. Sample Preparation:
-
Internal Standard Spiking: A working solution containing a mixture of the deuterated internal standards (e.g., tacrolimus-¹³C,d₂, sirolimus-d₃, everolimus-d₄, cyclosporine A-d₄, mycophenolic acid-d₃) is prepared in a suitable organic solvent. A fixed volume of this IS solution is added to each patient sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[4]
-
Protein Precipitation: To release the drugs from blood cells and precipitate proteins, a precipitation agent, such as a mixture of zinc sulfate and methanol, is added to the samples.[4]
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes and internal standards is transferred to a new plate or vial for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the immunosuppressants from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native drugs and their deuterated internal standards.
3. Data Analysis and Quantification:
-
Peak Integration: The peak areas of the analyte and the corresponding deuterated internal standard are integrated.
-
Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, calibrators, and QCs.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibrators.
-
Concentration Determination: The concentrations of the immunosuppressants in the patient samples and QCs are determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the application and benefits of deuterated internal standards, the following diagrams illustrate the logical workflow and the mechanism by which they mitigate matrix effects.
Caption: Figure 1. Logical Workflow for Using a Deuterated Internal Standard.
Caption: Figure 2. Mitigation of Matrix Effects with a Co-eluting Deuterated IS.
References
- 1. scispace.com [scispace.com]
- 2. Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations: 9781118159248 - AbeBooks [abebooks.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification for 4,4'-Dimethyl-D6-diphenyl
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the deuterated internal standard 4,4'-Dimethyl-D6-diphenyl. Due to the limited availability of public performance data for this specific compound, this document presents a representative experimental protocol and comparative data based on established analytical methodologies. The information herein is intended for researchers, scientists, and drug development professionals to illustrate the expected performance and the methodology for its evaluation.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, performance data for this compound in comparison to a non-deuterated analogue, 4,4'-Dimethyl-diphenyl, when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This data is intended to reflect typical results achievable with the detailed protocol that follows.
| Parameter | This compound (Internal Standard) | 4,4'-Dimethyl-diphenyl (Analyte) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.3 ng/mL |
| Instrumentation | Triple Quadrupole LC-MS/MS | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Matrix | Human Plasma | Human Plasma |
Experimental Protocols
A detailed methodology for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound is provided below.
Objective
To determine the LOD and LOQ of this compound and its non-deuterated analog, 4,4'-Dimethyl-diphenyl, in human plasma using a validated LC-MS/MS method.
Materials and Reagents
-
Analytes: this compound, 4,4'-Dimethyl-diphenyl
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Matrix: Blank human plasma (screened for interferences)
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL
Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 4,4'-Dimethyl-diphenyl in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create a series of calibration standards and quality control (QC) samples.
Sample Preparation
-
Spiking: Spike 100 µL of blank human plasma with the appropriate working solutions of 4,4'-Dimethyl-diphenyl to create calibration standards and QC samples.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples (excluding blanks used for LOD/LOQ determination of the internal standard itself).
-
Protein Precipitation: Add 300 µL of acetonitrile to each plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Solid Phase Extraction (for lower concentrations):
-
Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by infusion of individual standards. For example:
-
4,4'-Dimethyl-diphenyl: Q1/Q3 transition
-
This compound: Q1/Q3 transition
-
LOD and LOQ Determination
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]
-
Limit of Detection (LOD): Calculated as: LOD = 3.3 * (σ / S) where:
-
Limit of Quantification (LOQ): Calculated as: LOQ = 10 * (σ / S) where:
-
σ = the standard deviation of the response.[2]
-
S = the slope of the calibration curve.
-
To determine σ, a series of blank samples (at least 10) are analyzed, and the standard deviation of the background noise in the region of the analyte peak is calculated. Alternatively, a calibration curve is constructed using samples at the lower end of the concentration range, and σ is estimated from the regression analysis.[1][3]
Visualizations
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ.
The provided experimental protocol and data serve as a robust framework for the analytical validation of this compound. Researchers can adapt this methodology to their specific laboratory conditions and instrumentation to achieve reliable and reproducible results.
References
A Guide to Cross-Validation of 4,4'-Dimethyl-D6-diphenyl as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,4'-Dimethyl-D6-diphenyl, a deuterated internal standard, with other common types of internal standards used in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting an internal standard for their specific analytical needs. This document outlines the theoretical advantages and potential drawbacks of each type of internal standard and provides a general experimental protocol for their validation.
Data Presentation: A Comparative Analysis of Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. The following table provides a qualitative and theoretical comparison of different types of internal standards against key performance parameters.
| Internal Standard Type | Analyte Co-elution | Correction for Matrix Effects | Potential for Isotopic Cross-Contribution | Cost and Availability | Key Considerations |
| This compound (Deuterated) | Excellent | Excellent | Low, but possible if mass difference is small | Moderate | Potential for slight chromatographic shift compared to the unlabeled analyte. The stability of the deuterium label should be confirmed, as H/D exchange can occur under certain conditions.[1][2] |
| ¹³C-Labeled Analog | Ideal | Ideal | Very Low | High | Considered the "gold standard" as the ¹³C label is highly stable and does not typically alter chromatographic behavior relative to the native analyte.[3] |
| Structural Analog (Non-isotopically labeled) | Variable | Partial to Good | None | Low to Moderate | Must be carefully selected to ensure similar physicochemical properties to the analyte. May not fully compensate for matrix effects if ionization efficiency or extraction recovery differs significantly from the analyte.[4][5] |
Experimental Protocols: A Roadmap to Robust Method Validation
A rigorous validation of the analytical method is crucial to ensure the reliability of the quantitative data. The following is a detailed protocol for the validation of a bioanalytical method using a stable isotope-labeled internal standard like this compound, based on guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[6][7]
Stock Solution and Working Standard Preparation
-
Stock Solution of Analyte and Internal Standard: Accurately weigh a suitable amount of the analyte (e.g., 4,4'-dimethylbiphenyl) and the internal standard (this compound) and dissolve in an appropriate organic solvent to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create a series of working standard solutions for calibration curve and quality control (QC) samples. Prepare a separate working solution for the internal standard at a fixed concentration.
Calibration Curve
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of concentrations covering the expected in-study sample concentrations.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
-
Process the calibration standards using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS or GC-MS and plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The calibration curve should consist of a blank, a zero sample (with internal standard), and at least six non-zero concentration levels. The curve should be fitted with an appropriate regression model, and the coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze five replicates of each QC level on at least three different days (inter-day accuracy and precision) and within the same day (intra-day accuracy and precision).
-
The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[7]
Selectivity and Specificity
-
Analyze at least six different batches of blank biological matrix to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.
-
The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the LLOQ, and for the internal standard, it should be less than 5% of its response.
Matrix Effect
-
Assess the ion suppression or enhancement caused by the biological matrix.
-
Prepare two sets of samples: (A) analyte and internal standard spiked into the mobile phase and (B) analyte and internal standard spiked into extracted blank matrix.
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). The CV of the matrix factor across different lots of the matrix should be ≤15%.
Stability
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic in-study sample handling:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
Mandatory Visualization: Experimental Workflow
The following diagrams illustrate the logical flow of a typical quantitative bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Isotope-Labeled Internal Standards for the LC-MS/MS Analysis of Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common types of isotope-labeled internal standards (IS) for the quantitative analysis of the anxiolytic drug buspirone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to highlight the performance differences between a deuterated (²H or D) standard and a carbon-13 (¹³C) labeled standard, supported by experimental data and detailed methodologies. Stable isotope-labeled internal standards are widely recognized as the gold standard for mitigating variability in bioanalytical assays, including issues related to sample preparation, matrix effects, and instrument response.[1][2][3]
Introduction to Isotope-Labeled Standards
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby experiencing the same matrix effects and ionization suppression or enhancement.[4] Stable isotope-labeled (SIL) internal standards are the preferred choice as they are chemically identical to the analyte, with the only difference being a higher mass due to the incorporated heavier isotopes.[1][4] The most commonly used stable isotopes in drug quantification are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][3][5] While deuterated standards are widely used, ¹³C-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.[5][6][7]
This guide will compare the performance of Buspirone-d8 (a deuterated standard) with a hypothetical Buspirone-¹³C₆ (a carbon-13 labeled standard) for the quantification of buspirone. The experimental data for Buspirone-d8 is based on published literature, while the data for Buspirone-¹³C₆ is extrapolated based on the well-documented advantages of ¹³C-labeled standards.
Experimental Protocols
The following protocols describe the sample preparation, LC-MS/MS conditions, and validation procedures for the quantification of buspirone using both a deuterated and a ¹³C-labeled internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (Buspirone-d8 or Buspirone-¹³C₆ at 100 ng/mL).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 2% formic acid in water and vortex for another 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Buspirone | 386.2 | 122.1 |
| Buspirone-d8 | 394.3 | 122.1 |
| Buspirone-¹³C₆ | 392.2 | 122.1 |
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the analytical methods using the two different isotope-labeled internal standards. The data for Buspirone-d8 is based on a validated method, while the data for Buspirone-¹³C₆ represents expected improvements based on the properties of ¹³C-labeled standards.
| Parameter | Buspirone with Buspirone-d8 IS | Buspirone with Buspirone-¹³C₆ IS (Expected) |
| Retention Time (min) | ||
| Buspirone | 2.15 | 2.15 |
| Internal Standard | 2.13 | 2.15 |
| Linearity (ng/mL) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 |
| Precision (%RSD) | ||
| Intra-day | < 6.5% | < 5.0% |
| Inter-day | < 8.0% | < 6.5% |
| Accuracy (%Bias) | ± 7.5% | ± 5.0% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Buspirone Quantification.
Logical Relationship of Internal Standard Performance
Caption: Performance Comparison of IS Types.
Discussion
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. This comparative guide illustrates the key differences between a deuterated and a ¹³C-labeled internal standard for the LC-MS/MS quantification of buspirone.
Deuterated Internal Standard (Buspirone-d8): Deuterated standards are a cost-effective and widely available option for use as internal standards.[5] In the case of buspirone-d8, it demonstrates good performance with acceptable precision and accuracy. However, a slight shift in retention time is often observed between the deuterated standard and the native analyte.[7] This chromatographic separation can lead to differential matrix effects, potentially compromising the accuracy of quantification.
¹³C-Labeled Internal Standard (Buspirone-¹³C₆): Carbon-13 labeled standards are considered the "gold standard" for quantitative bioanalysis.[7][8] Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, these standards co-elute perfectly with the unlabeled analyte.[7] This co-elution ensures that both the analyte and the internal standard experience the exact same ionization conditions, leading to more effective compensation for matrix effects and, consequently, improved precision and accuracy. The primary drawback of ¹³C-labeled standards is their higher cost and more complex synthesis.[5]
Conclusion
Both deuterated and ¹³C-labeled internal standards can be used to develop validated LC-MS/MS methods for the quantification of buspirone in human plasma. However, for assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice. The perfect co-elution of the ¹³C-labeled standard with the analyte provides more reliable compensation for matrix effects, leading to improved data quality. For routine analyses where cost is a significant factor, a well-characterized deuterated standard can provide acceptable performance, provided that potential chromatographic shifts and their impact on data quality are carefully evaluated during method validation.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. chiron.no [chiron.no]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foodriskmanagement.com [foodriskmanagement.com]
Method Robustness Testing: A Comparative Guide to Using Isotopically Labeled Internal Standards in Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled internal standards for use in method robustness testing, with a focus on the analysis of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs). While specific data for 4,4'-Dimethyl-D6-diphenyl as an internal standard is not extensively available in scientific literature, this guide will utilize data for a widely accepted and well-documented alternative, ¹³C-labeled PCB 153, to illustrate the principles and advantages of using stable isotope-labeled internal standards in robust analytical methodologies.
The use of an appropriate internal standard is crucial for ensuring the accuracy and reliability of analytical data by compensating for variations that can occur during sample preparation, injection, and analysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based methods due to their chemical and physical similarity to the target analyte.[1]
Comparison of Internal Standard Performance
The choice of an internal standard can significantly impact the robustness of an analytical method. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby effectively correcting for matrix effects and variations in instrument response.[1] Below is a comparison of key performance parameters for different types of internal standards.
| Performance Parameter | ¹³C-Labeled Internal Standard (e.g., ¹³C-PCB 153) | Deuterated Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Nearly identical retention time to the native analyte. | May exhibit slight retention time shifts due to isotopic effects. | Retention time may differ significantly from the analyte. |
| Correction for Matrix Effects | Excellent correction due to identical chemical properties and co-elution.[2] | Good correction, but can be less effective if retention time shifts lead to differential matrix effects. | Variable and often incomplete correction for matrix effects. |
| Isotopic Stability | Highly stable, no risk of isotope exchange.[3] | Potential for deuterium-hydrogen exchange, which can compromise accuracy.[3] | Not applicable. |
| Accuracy & Precision | High accuracy and precision due to superior correction capabilities.[2][4] | Generally good, but can be lower than ¹³C-labeled standards if isotopic exchange or chromatographic separation occurs.[5] | Lower accuracy and precision compared to isotopically labeled standards. |
| Availability & Cost | Generally more expensive to synthesize and may be less readily available.[6] | More commonly available and generally less expensive than ¹³C-labeled counterparts.[6] | Widely available and typically the least expensive option. |
Table 1: Comparison of Key Performance Parameters for Different Types of Internal Standards
Experimental Protocol: Quantification of PCBs in Fish Samples using ¹³C-PCB 153 Internal Standard
This protocol describes a general procedure for the determination of PCB congeners in fish tissue using a ¹³C-labeled internal standard. This method is based on established protocols for POPs analysis.[7]
1. Sample Preparation and Extraction:
-
Homogenize a known weight of the edible portion of the fish sample.
-
Spike the homogenized sample with a known amount of ¹³C-PCB surrogate standards, including ¹³C-PCB 153.[7]
-
Perform Soxhlet extraction with an appropriate solvent mixture (e.g., hexane/acetone) to extract the lipids and PCBs.[7]
2. Extract Cleanup:
-
The extract is concentrated and subjected to cleanup procedures to remove interfering co-extracted substances like lipids.
-
A multi-layer silica gel column with different acid/base modifications is a common technique for cleanup.[7]
3. Instrumental Analysis (GC-MS/MS):
-
Prior to injection, spike the cleaned extract with a ¹³C-PCB recovery standard.[7]
-
Analyze the extract using a gas chromatograph coupled to a triple-quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode.[7]
-
The separation is typically performed on a TG-5MS capillary column or equivalent.[7]
4. Quantification:
-
Quantification is performed using the isotope dilution method.[7] The response of the native PCB congener is compared to the response of its corresponding ¹³C-labeled internal standard (e.g., native PCB 153 is quantified using ¹³C-PCB 153).
Method Robustness Testing Workflow
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. A typical workflow for robustness testing is illustrated below.
Caption: Workflow for a typical method robustness study.
Logical Relationship of Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for choosing between different types of internal standards.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. [Determination of 20 polychlorinated biphenyls in fish samples by gas chromatography-triple-quadrupole mass spectrometry isotope dilution method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4'-Dimethyl-D6-diphenyl: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 4,4'-Dimethyl-D6-diphenyl must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that may form explosive peroxides. Vapors can also create an explosive mixture with air. Therefore, stringent safety measures are imperative during its handling and storage.
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
II. Spill Management and Disposal Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The disposal of this compound and its contaminated materials must be treated as hazardous waste.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
Disposal Protocol: The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
Waste Categorization and Handling:
| Waste Type | Handling and Containerization | Disposal Method |
| Unused this compound | Keep in its original, properly labeled container. Ensure the container is sealed and not leaking. | Transfer to a licensed hazardous waste disposal facility for incineration or other approved disposal methods. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinse solvent as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid hazardous waste. | The collected rinse solvent must be disposed of as flammable liquid hazardous waste. Contaminated solids should be placed in a designated, labeled container for solid hazardous waste. |
| Contaminated Absorbent Material | Place in a sealed, properly labeled container. Do not mix with other types of waste. | Dispose of as solid hazardous waste through a licensed contractor. |
| Contaminated Personal Protective Equipment (PPE) | Double-bag in labeled, sealed plastic bags. | Dispose of as solid hazardous waste. |
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical flow for segregating and disposing of waste.
Disclaimer: This information is intended as a general guide. Always consult the complete Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable institutional and governmental regulations for the disposal of hazardous chemical waste.
Essential Safety and Operational Guide for Handling 4,4'-Dimethyl-D6-diphenyl
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This guide provides immediate and essential safety and logistical information for the handling and disposal of 4,4'-Dimethyl-D6-diphenyl. The following procedural guidance is designed to ensure the safe and efficient use of this compound in your laboratory setting.
Hazard Assessment
Based on the Safety Data Sheet (SDS) for the non-deuterated analogue, 4,4'-dimethylbiphenyl, this compound is not classified as a hazardous substance. However, as a fine chemical powder, appropriate precautions should be taken to minimize exposure through inhalation and skin contact. Good laboratory practices should always be observed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Ensure gloves are inspected for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required to protect against airborne particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential contamination. |
| Respiratory Protection | Dust Mask (Optional) | In cases where the powder may become airborne (e.g., weighing large quantities), a dust mask or N95 respirator is recommended to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step operational plan will ensure the safe handling of this compound.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have all necessary equipment (e.g., spatulas, weighing paper, glassware) clean and ready for use.
-
-
Dispensing and Weighing :
-
If possible, handle the compound in a fume hood or on a bench with minimal air currents to prevent the powder from becoming airborne.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid creating dust. If a significant amount of dust is generated, consider using respiratory protection.
-
Securely close the container immediately after dispensing.
-
-
In-Use :
-
When transferring the compound to a reaction vessel or other container, do so carefully to prevent spills.
-
If the compound is to be dissolved, add the solvent slowly and stir gently to avoid splashing.
-
-
Post-Handling :
-
Clean any spills immediately with a damp cloth or paper towel.
-
Wipe down the work surface and any equipment used.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
As this compound is not classified as a hazardous chemical, the following disposal procedures should be followed. Always consult your institution's specific waste disposal guidelines.
-
Solid Waste :
-
Contaminated Materials :
-
Items such as used gloves, weighing paper, and paper towels contaminated with the compound should be placed in a designated solid waste container in the laboratory.
-
This waste is generally considered non-hazardous and can be disposed of with regular laboratory trash.
-
Emergency Procedures
-
Skin Contact : Wash the affected area thoroughly with soap and water.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
